Pyromellitic dianhydride
Description
Role in Polyimide Synthesis
The synthesis of polyimides from PMDA typically involves a two-step process. The first step is the reaction of PMDA with a diamine in a polar solvent to form a soluble poly(amic acid) precursor. dtic.mil This intermediate is then converted into the final polyimide through a process of thermal or chemical cyclization. dtic.mil The resulting polyimide films and coatings, such as the well-known Kapton, exhibit remarkable properties. wikipedia.orgtaylorandfrancis.com
For instance, polyimides based on PMDA and 4,4'-oxydianiline (B41483) (ODA) are known for their high thermal stability, with decomposition temperatures exceeding 500°C, making them suitable for high-temperature applications. blitchem.comsigmaaldrich.com They also possess excellent mechanical strength and chemical inertness, rendering them resistant to solvents, acids, and alkalis. blitchem.com
Curing Agent and Crosslinking Applications
Beyond polyimides, PMDA serves as a crucial curing agent for epoxy resins. zxchem.comnih.gov Its incorporation into epoxy formulations enhances their mechanical strength, thermal stability, and chemical resistance. zxchem.com This makes PMDA-cured epoxy resins highly desirable for applications in coatings, adhesives, and composite materials. zxchem.com The crosslinking ability of PMDA also extends to its use in modifying other polymers, where it can improve thermal stability and flame retardancy. zxchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
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InChI |
InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H | |
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InChI Key |
ANSXAPJVJOKRDJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
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DSSTOX Substance ID |
DTXSID1026536 | |
| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |
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Molecular Weight |
218.12 g/mol | |
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Physical Description |
Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
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| Record name | Pyromellitic dianhydride | |
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Boiling Point |
397-400 °C | |
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Solubility |
Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |
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Density |
1.68 g/cu cm, 1.68 g/cm³ | |
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Vapor Pressure |
0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/ | |
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Color/Form |
White powder | |
CAS No. |
89-32-7 | |
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| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
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| Record name | Benzene-1,2:4,5-tetracarboxylic dianhydride | |
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Melting Point |
286 °C, 287 °C | |
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Synthetic Methodologies and Process Optimization for Pyromellitic Dianhydride
Catalytic Oxidation Routes for Pyromellitic Dianhydride Production
Catalytic oxidation represents a primary industrial route for PMDA synthesis, starting from tetra-substituted benzene (B151609) derivatives. These methods can be performed in either the vapor or liquid phase, each with distinct process characteristics and catalytic systems.
The gas-phase catalytic oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene) or other related tetraalkylbenzenes is a well-established method for producing PMDA. chemicalbook.comwikipedia.org This process involves passing the hydrocarbon feedstock along with an oxygen-containing gas, typically air, over a solid catalyst at elevated temperatures. nih.govgoogle.com An idealized chemical equation for the oxidation of durene is:
C₆H₂(CH₃)₄ + 6 O₂ → C₆H₂(C₂O₃)₂ + 6 H₂O wikipedia.org
Catalyst systems are critical to the efficiency and selectivity of this reaction. Vanadium-based catalysts, particularly those supported on titanium dioxide (TiO₂), are commonly employed. chemicalbook.comnih.govgoogle.com These catalysts may be promoted with other metal oxides, such as those of phosphorus, germanium, molybdenum, or tungsten, to enhance activity and selectivity. google.comgoogle.com The reaction is typically conducted at temperatures ranging from 250 to 600°C. google.com The selection of catalyst composition and reaction conditions is crucial for maximizing the yield of PMDA while minimizing the formation of byproducts from over-oxidation.
Liquid-phase oxidation offers an alternative route to PMDA, which typically proceeds via the formation of pyromellitic acid as an intermediate, followed by a dehydration step. This method involves the oxidation of a 1,2,4,5-tetraalkylbenzene in a solvent, commonly acetic acid. chemicalbook.comgoogle.com
The catalyst systems used in this approach are often based on soluble salts of cobalt and manganese, frequently with a bromine-containing promoter. nih.gov The reaction conditions are generally less severe than in vapor-phase processes. chemicalbook.com A notable advantage of some liquid-phase methods is the avoidance of highly corrosive bromides. google.com For instance, one process describes dissolving durene and a catalyst in acetic acid, followed by a two-step oxidation first with air and then with hydrogen peroxide as a co-oxidant. google.com This approach is reported to be suitable for continuous industrial production, yielding a high-quality product. google.com
Research into more efficient and sustainable catalytic systems has led to the development of novel catalysts for PMDA synthesis. One such system is a nickel-molybdenum (B8610338) catalyst supported on zirconia (Ni–Mo/ZrO₂). rsc.orgrsc.org This catalyst was developed for the oxidative synthesis of PMDA in a fixed-bed reactor using 1,2,4-trimethylbenzene (B165218) and dichloroethane as the feedstock, with aluminum chloride as an alkylation reagent. rsc.orgrsc.orgresearchgate.net This method achieved a final PMDA yield of approximately 73.7% and demonstrated good stability over multiple cycles. rsc.orgrsc.org The Ni-Mo/ZrO₂ catalyst is prepared by impregnating the zirconia support with nickel and molybdenum salts, followed by calcination and activation in a hydrogen environment. rsc.org
| Catalytic Route | Catalyst System | Starting Material | Key Findings/Yield | Reference |
|---|---|---|---|---|
| Vapor-Phase Oxidation | Vanadium-based (e.g., V₂O₅-TiO₂) | 1,2,4,5-Tetramethylbenzene (Durene) | Standard industrial method; catalysts can be promoted with other oxides (P, Ge, Mo, W) to improve selectivity. | chemicalbook.comnih.govgoogle.comgoogle.com |
| Liquid-Phase Oxidation | Cobalt-manganese salts with bromine promoter | 1,2,4,5-Tetraalkylbenzene | Proceeds in a solvent like acetic acid; generally milder conditions than vapor-phase. | chemicalbook.comnih.gov |
| Novel Catalytic System | Ni–Mo/ZrO₂ | 1,2,4-Trimethylbenzene and Dichloroethane | Achieved a final yield of approximately 73.7% with good cycling performance. | rsc.orgrsc.org |
Dehydration-Based this compound Synthesis
The conversion of pyromellitic acid to PMDA through dehydration is a fundamental step, whether the acid is produced as an intermediate in liquid-phase oxidation or synthesized separately.
The dehydration of pyromellitic acid to form the dianhydride can be accomplished through several methods. A common laboratory and industrial technique involves heating the acid. google.comgoogle.com Another widely used method is the chemical dehydration of pyromellitic acid using acetic anhydride (B1165640), which acts as a dehydrating agent. chemicalbook.comwikipedia.orgchemicalbook.com The reaction can also be carried out in a solvent such as diphenyl ether. google.com The process can be performed in the solid state by indirect heating, which avoids melting the acid and can lead to a high-quality, free-flowing product. google.comgoogle.com
The purity and yield of the final PMDA product are highly dependent on the reaction conditions during the dehydration step. When performing solid-state dehydration via heating, a two-stage temperature profile has been shown to be effective. google.comgoogle.com Initially, a higher temperature (e.g., above 240°C) is used to convert the bulk of the pyromellitic acid (up to 95%) to the dianhydride. google.comgoogle.com Subsequently, the temperature is lowered to a range of 200°C to 235°C to dehydrate the remaining acid, preventing degradation and improving the product's color and quality. google.comgoogle.com
When using acetic anhydride, its quantity relative to the unreacted pyromellitic acid is a critical factor. google.com Using at least 2 moles of acetic anhydride per mole of remaining pyromellitic acid is preferred for achieving high purity through crystallization, as pyromellitic acid is more soluble in the solvent mixture than PMDA. google.com A process combining initial thermal dehydration (converting 90-99.5% of the acid) followed by chemical anhydrization with acetic anhydride can produce PMDA with very low levels of impurities. google.com
| Parameter | Condition | Effect on Purity and Yield | Reference |
|---|---|---|---|
| Dehydration Temperature (Solid-State) | Initial stage: >240°C; Final stage: 200-235°C | Optimizes conversion rate while preventing product degradation, leading to excellent quality and color. | google.comgoogle.com |
| Acetic Anhydride Molar Ratio | ≥2 moles per mole of unreacted pyromellitic acid | Enhances purification through crystallization, yielding highly pure PMDA. | google.com |
| Combined Dehydration Method | Initial heating followed by treatment with acetic anhydride | Achieved a conversion of pyromellitic acid to PMDA of 98%, with low impurity levels. | google.com |
Reaction Mechanisms and Kinetics Involving Pyromellitic Dianhydride
Solid-State Reaction Kinetics with Amine Monomers.ibm.comacs.org
The solid-state reaction between pyromellitic dianhydride (PMDA) and amine monomers, such as oxydianiline (ODA), is fundamental to the formation of polyimides. ibm.comacs.org This process, studied across a temperature range of -50 to +23°C, reveals complex kinetics and reaction pathways. ibm.comacs.org
Ring-Opening Reactions of this compound.researchgate.netias.ac.in
This compound readily undergoes ring-opening reactions in solution, a process that is pivotal for the synthesis of various metal dicarboxylate complexes. researchgate.net These reactions can be influenced by several factors, including the solvent, the presence of metal ions, and ancillary ligands. researchgate.netias.ac.in
The ring-opening of PMDA can be directed to selectively produce different dicarboxylate isomers. For instance, in the presence of methanol, PMDA can yield 2,6-dicarbomethoxy benzene (B151609) 1,4-dicarboxylic acid or its isomer, 2,4-dicarbomethoxy benzene 1,5-dicarboxylic acid. researchgate.net The selectivity of this reaction is notably influenced by the choice of metal ion. ias.ac.inias.ac.in For example, reactions involving cobalt(II) ions tend to yield 1,3-benzene dicarboxylate derivatives, whereas copper(II) ions favor the formation of 1,4-benzene dicarboxylate derivatives. ias.ac.inias.ac.in This selectivity provides a powerful tool for the targeted synthesis of specific metal-organic frameworks and coordination polymers. epa.gov
The presence of different first-row transition metal salts and nitrogen-donating bidentate ligands, such as 1,10-phenanthroline (B135089) and 2,2′-bipyridine, significantly affects the composition and structure of the resulting metal complexes. researchgate.net For example, the reaction of nickel(II) acetate (B1210297) with PMDA in the presence of 1,10-phenanthroline leads to a carboxylato-bridged nickel(II) metallacycle through ring-opening at the 1 and 3-positions. researchgate.net In contrast, using 2,2′-bipyridine as the ligand with nickel(II) acetate results in a mononuclear complex via ring-opening at the 1,4-position. researchgate.net Similarly, mononuclear cobalt(II) dicarboxylate complexes are formed with either 1,10-phenanthroline or 2,2′-bipyridine. ulisboa.pt The reaction of copper(II) chloride with PMDA and 2,2′-bipyridine produces a mononuclear complex, while copper(II) acetate yields dinuclear complexes. researchgate.net
The table below summarizes the influence of different metal ions and ligands on the ring-opening reaction of this compound.
| Metal Ion | Ligand | Resulting Product | Reference |
| Cobalt(II) | 1,10-phenanthroline or 2,2′-bipyridine | Mononuclear dicarboxylate complexes | ulisboa.pt |
| Copper(II) | 2,2′-bipyridine | Mononuclear complex (with CuCl₂) | researchgate.net |
| Copper(II) | - | Dinuclear complexes (with copper(II) acetate) | researchgate.net |
| Nickel(II) | 1,10-phenanthroline | Carboxylato-bridged metallacycle (ring opening at 1,3-positions) | researchgate.net |
| Nickel(II) | 2,2′-bipyridine | Mononuclear tetra-aqua complex (ring opening at 1,4-position) | researchgate.net |
Crosslinking Mechanisms with Polymeric Substrates.hep.com.cnzxchem.comdakenchem.comsemanticscholar.orgscite.ainih.gov
This compound is widely utilized as a crosslinking agent for various polymeric substrates, enhancing their mechanical, thermal, and chemical properties. hep.com.cnzxchem.comdakenchem.com The crosslinking mechanism typically involves the reaction of the anhydride (B1165640) groups of PMDA with functional groups on the polymer chains, such as hydroxyl or amino groups. hep.com.cnsemanticscholar.org
For instance, PMDA is used to modify potato starch through esterification, resulting in crosslinked starch esters. hep.com.cn In this reaction, PMDA acts as both an esterifying and a crosslinking agent. hep.com.cn Similarly, PMDA crosslinks cellulose (B213188) acetate to form hydrogels, with the degree of crosslinking being dependent on the stoichiometric ratio of the dianhydride. scite.ai The reaction involves the formation of ester linkages between the hydroxyl groups of cellulose acetate and the anhydride groups of PMDA.
PMDA is also employed in the synthesis of water-soluble cyclodextrin (B1172386) polymers by crosslinking with amino-β-cyclodextrin or its derivatives like methyl-β-cyclodextrin and (2-hydroxy)propyl-β-cyclodextrin. semanticscholar.orgnih.gov The crosslinking reaction with amino-β-cyclodextrin occurs under alkaline conditions, where the hydroxyl groups of the cyclodextrin are deprotonated, facilitating the reaction with PMDA. semanticscholar.org In another example, PMDA is used to crosslink glucose to form nanosponges, where the reaction generates ester and acidic groups. mdpi.com
Furthermore, PMDA serves as a curing agent for epoxy resins, improving the mechanical strength, thermal stability, and chemical resistance of the resulting materials. zxchem.comdakenchem.com It is also used as a crosslinking agent for polyester (B1180765) resins and to modify the properties of other polymers. dakenchem.com
The table below provides examples of polymeric substrates crosslinked with this compound and the resulting applications.
| Polymeric Substrate | Crosslinking Outcome | Application | Reference |
| Potato Starch | Crosslinked starch esters | Biodegradable materials | hep.com.cn |
| Cellulose Acetate | Hydrogels | Not specified | scite.ai |
| Amino-β-Cyclodextrin | Water-soluble polyampholyte polymer | Nanoparticle formation | semanticscholar.org |
| Methyl-β-Cyclodextrin | Water-soluble cyclodextrin polymer | Antiretroviral drug delivery | nih.gov |
| (2-hydroxy)propyl-β-CD | Water-soluble cyclodextrin polymer | Antiretroviral drug delivery | nih.gov |
| Glucose | Nanosponges | Adsorption of organic contaminants | mdpi.com |
| Epoxy Resins | Cured epoxy resins | Coatings, adhesives, laminates, composites | zxchem.com |
| Polyester Resins | Crosslinked polyester resins | Not specified | dakenchem.com |
Chain Extension in Polyesters via this compound
Reactive processing with this compound is a common strategy to enhance the rheological and mechanical properties of polyesters, particularly recycled polyethylene (B3416737) terephthalate (B1205515) (rPET). acs.org The fundamental mechanism involves the reaction of PMDA with the terminal hydroxyl (-OH) and carboxyl (-COOH) groups of the polyester chains, which may have been shortened by degradation during recycling. wikipedia.org
The reaction proceeds through the opening of the anhydride rings by the terminal groups of the polyester. metu.edu.tr Each molecule of PMDA can react with up to four polymer chain ends, leading to a significant increase in molecular weight and the formation of branched or cross-linked structures. researchgate.net This modification improves the melt viscosity and strength of the polymer. researchgate.netacs.org
Kinetic studies have provided quantitative insights into this process. Research on the reactive extrusion of rPET with PMDA has determined the activation energy for the chain extension reaction to be approximately 70 kJ/mol. acs.org Further investigations comparing the reactivity of PMDA with different polyesters, such as recycled polyethylene terephthalate (rPET) and polybutylene terephthalate (PBT), revealed differential reactivity. The reaction between PMDA and rPET is more favorable, with an activation energy 34% lower than that for PBT-dominant blends under similar reactive extrusion conditions. acs.org This difference highlights the higher susceptibility of rPET's terminal groups to react with PMDA. acs.org
Table 1: Kinetic Parameters for PMDA-Induced Chain Extension in Polyesters
| Polyester Type | Observation | Kinetic Parameter | Source(s) |
|---|---|---|---|
| Recycled Polyethylene Terephthalate (rPET) | Chain extension during reactive extrusion | Activation Energy: 70 kJ/mol | acs.org |
Formation of Ester Linkages in Hydrogel Synthesis
This compound serves as an effective crosslinking agent in the synthesis of hydrogels from polysaccharides like inulin (B196767) and cellulose acetate. scispace.comresearchgate.net The formation of the three-dimensional polymer network is achieved through an esterification reaction. scispace.com
The mechanism involves the nucleophilic attack of the hydroxyl groups present on the polymer backbone (e.g., inulin) on the electrophilic carbonyl carbons of the PMDA anhydride rings. nih.gov The ring-opening reaction forms an ester linkage, covalently bonding the polymer chains, and simultaneously generates a free carboxylic acid group. nih.govscispace.com This process is repeated as the second anhydride ring of the PMDA molecule reacts, creating a stable, cross-linked hydrogel structure. scispace.com The introduction of carboxylic acid groups into the hydrogel network imparts pH-sensitive properties, as the ionization of these groups influences the swelling behavior of the gel. researchgate.netflinders.edu.au
The extent of crosslinking, and thus the properties of the resulting hydrogel, is directly related to the concentration of PMDA used in the synthesis. scispace.comresearchgate.net Studies on inulin hydrogels have demonstrated that increasing the amount of PMDA in the reaction leads to a higher degree of crosslinking, which can be quantified by measuring the content of free carboxylic acid groups in the polymer network. scispace.com This higher cross-link density, in turn, affects the hydrogel's swelling capacity, which is a critical parameter for applications such as drug delivery. nih.govflinders.edu.au
Table 2: Effect of PMDA Concentration on Inulin Hydrogel Properties
| PMDA in Reaction (g) | Resulting Carboxylic Acid Content (g) | Swelling Behavior | Source(s) |
|---|---|---|---|
| 0.134 | 0.134 | High swelling | scispace.com |
| 0.268 | 0.268 | Intermediate swelling | scispace.com |
Interaction with Functionalized Thiols and Amines
This compound readily reacts with primary amines and functionalized thiols, serving as a foundational component in the synthesis of polyimides and other functional materials. researchgate.net
The reaction with primary amines typically occurs in a two-step process. gatech.edu The first step involves a nucleophilic addition of the amine to one of the carbonyl groups of an anhydride ring. This ring-opening reaction forms a stable intermediate known as a polyamic acid. gatech.edu In the second step, this intermediate undergoes an intramolecular cyclization, usually promoted by heat or chemical dehydrating agents, to form a five-membered imide ring, releasing a molecule of water. When PMDA reacts with diamines, this process occurs at both ends, leading to the formation of high-performance polyimides known for their thermal stability. gatech.edu
PMDA's interaction with molecules containing both amine and thiol groups, such as 2-aminothiols, leads to the formation of diimides. researchgate.net For instance, the reaction of PMDA with o-aminothiophenol can be controlled to yield different products depending on the reaction conditions. researchgate.net In concentrated sulfuric acid, diimides derived from the reaction of PMDA and aliphatic 2-aminothiols exhibit unique photo- and electrochromic properties. This behavior is attributed to a reversible photo-induced electron-transfer process from the sulfur atom of the thiol group to the protonated diimide core. researchgate.net
Table 3: Products from the Reaction of PMDA with Various Amines and Thiols
| Reactant(s) | Key Reaction Type | Product(s) | Source(s) |
|---|---|---|---|
| Primary Aromatic Amines (e.g., 2-aminothiazole) | Nucleophilic Addition | N-substituted-pyromellitamic monoacid | |
| Aliphatic Diamines (e.g., 1,3-diaminopropane) | Polycondensation (via polyamic acid) | Polyimide | gatech.edu |
| Aliphatic 2-Aminothiols | Imidization | Dual-response diimides | researchgate.net |
| o-Aminothiophenol | Controlled reaction | Varies with conditions (e.g., diimide derivatives) | researchgate.net |
Polymer Science and Engineering Applications of Pyromellitic Dianhydride
Polyimide Synthesis and Structural Design
The most significant application of PMDA is in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. sigmaaldrich.comspecialchem.com The synthesis typically follows a two-step process, beginning with the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide. vt.eduspecialchem.com The structure of the dianhydride and the diamine monomers can be systematically varied to tailor the final properties of the polyimide. vt.edu PMDA is among the most reactive dianhydrides due to the high electrophilicity of its carbonyl carbons, a result of the four carbonyl groups being attached to a single benzene (B151609) ring. taylorandfrancis.com
The reaction of pyromellitic dianhydride with aromatic diamines produces wholly aromatic polyimides with exceptionally high thermal and mechanical properties. specialchem.comsigmaaldrich.com The rigid PMDA unit, combined with other aromatic moieties from the diamine, creates stiff polymer chains with strong intermolecular interactions. specialchem.com This molecular architecture results in materials with high glass transition temperatures (Tg), excellent tensile strength, and stability at elevated temperatures. nih.govresearchgate.net
For instance, the polyimide derived from PMDA and 4,4'-oxydianiline (B41483) (ODA) is the basis for the well-known commercial film Kapton®. science.gov This material exhibits a remarkable combination of properties, making it suitable for applications like flexible printed circuits and insulation for wiring in aerospace. science.gov The synthesis of novel polyimides using different aromatic diamines with PMDA continues to be an active area of research to further enhance specific properties. For example, incorporating pyridine (B92270) rings into the polymer backbone can lead to high glass transition temperatures ranging from 358–473°C and decomposition temperatures (5% weight loss) exceeding 476°C. nih.gov
Table 1: Thermomechanical Properties of Various PMDA-Based Aromatic Polyimides
| Diamine Monomer | Glass Transition Temp. (Tg) | Tensile Strength | Elongation at Break | Reference |
|---|---|---|---|---|
| 4-pyridine-4,4-bis(3,5-dimethyl-5-aminophenyl)methane (PyDPM) | 473°C | 93.3 MPa | 3.7% | nih.gov |
| 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) | Not detected by DSC | 124 MPa | 7% | researchgate.net |
Note: The properties of polyimides can vary significantly based on the specific diamine used and the synthesis/processing conditions.
Sulfonated polyimides (SPIs) derived from PMDA are a class of functional polymers investigated for applications such as proton exchange membranes in fuel cells. researchgate.netcolab.ws These polymers are synthesized by incorporating diamines containing sulfonic acid (-SO3H) groups. researchgate.netresearchgate.net The presence of these acidic groups imparts hydrophilicity and proton conductivity to the polymer membrane.
The synthesis involves the polycondensation of PMDA with a sulfonated diamine, such as 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD). researchgate.net The properties of the resulting SPI, including ion exchange capacity (IEC), water uptake, and proton conductivity, are critical for its performance in fuel cell applications and can be tuned by adjusting the degree of sulfonation. researchgate.netcolab.ws Research has focused on creating SPIs with high proton conductivity while maintaining good mechanical and thermal stability, as well as low water swelling. researchgate.net
Table 2: Properties of a Sulfonated Polyimide from PMDA and DSD
| Property | Value | Reference |
|---|---|---|
| Synthesis Method | Polycondensation in m-Cresol | researchgate.net |
| Characterization | FT-IR, 1H-NMR, 13C-NMR, UV–Vis, DSC, TGA | researchgate.net |
The incorporation of fluorine atoms into the polyimide backbone via the use of fluorinated diamines with PMDA can significantly improve tribological properties (friction and wear). nasa.govnasa.gov These partially fluorinated polyimides are developed for high-performance applications in aerospace where low friction and high wear resistance are required at elevated temperatures. science.govnasa.gov
Studies involving polyimides formulated from PMDA and the fluorinated diamine 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (4-BDAF) have shown excellent potential. science.govnasa.govnasa.gov Research indicates that polyimides made with a combination of PMDA and another dianhydride, benzophenonetetracarboxylic acid dianhydride (BTDA), can offer superior tribological performance compared to those made with BTDA alone. science.govnasa.gov The addition of solid lubricants like graphite (B72142) fibers can further enhance these properties, leading to the formation of thin, stable transfer films during sliding, which reduces friction and wear. nasa.govscispace.com
Table 3: Tribological Performance of Partially Fluorinated Polyimides
| Polyimide Composition (Dianhydride/Diamine) | Test Condition | Key Finding | Reference |
|---|---|---|---|
| 50% PMDA/50% BTDA with 4-BDAF | 25°C and 200°C | Better friction and wear performance than 100% BTDA polyimide. | nasa.gov |
| 80% PMDA/20% BTDA with 4-BDAF | High Temperature | Best combination of thermal stability and tribological properties. | scispace.com |
To overcome the characteristic intense color of aromatic polyimides, which limits their use in optical applications, researchers have turned to alicyclic dianhydrides. nih.govnih.gov Hydrogenated this compound (H-PMDA), a cycloaliphatic dianhydride, is a key monomer in this area. nih.govresearchgate.net The use of H-PMDA disrupts the formation of charge-transfer complexes responsible for color, leading to colorless and transparent polyimide films. researchgate.netnih.gov
The stereochemistry of H-PMDA has a significant impact on the properties of the resulting polyimides. nih.govresearchgate.net Different stereoisomers, such as 1S,2R,4S,5R-HPMDA (H-PMDA) and 1R,2S,4S,5R-HPMDA (H''-PMDA), exhibit different reactivities and lead to polymers with distinct characteristics. researchgate.netmdpi.com For example, H''-PMDA has been shown to be more reactive and yields polyimides with higher molecular weights and better solubility compared to those derived from H-PMDA. researchgate.net These colorless polyimides can achieve high glass transition temperatures (Tg > 420°C) and low optical retardation, making them suitable for flexible electronic displays and other advanced optoelectronic applications. nih.govnih.gov
Table 4: Comparison of Polyimides from H-PMDA Stereoisomers
| H-PMDA Stereoisomer | Reactivity with Diamines | Resulting Polymer Solubility | Resulting Polymer Tg | Reference |
|---|---|---|---|---|
| 1R,2S,4S,5R-HPMDA (H''-PMDA) | Higher | Good solution processability | Exceeding 300°C | researchgate.net |
| 1S,2R,4S,5R-HPMDA (H-PMDA) | Lower | Essentially insoluble | - | researchgate.net |
The most common route for synthesizing polyimides is a two-step process that begins with the formation of a poly(amic acid), or PAA, precursor. vt.edu This step involves the polycondensation reaction between a dianhydride, like PMDA, and a diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) at ambient temperatures. vt.edu
The reaction mechanism involves the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the dianhydride's anhydride (B1165640) ring. vt.edu This leads to the opening of the ring and the formation of an amic acid linkage. vt.edu The reaction is technically reversible, but the forward rate constant is significantly larger, driving the reaction towards the formation of a high molecular weight PAA. vt.edu Maintaining a precise 1:1 molar ratio of the monomers and keeping the reaction temperature low (typically below 50°C) are critical to prevent premature cyclization and to achieve a high molecular weight polymer. The resulting PAA solution is soluble and can be processed into films or coatings before being converted to the final, insoluble polyimide through thermal or chemical imidization. vt.edu
Epoxy Resin Systems and Curing Agent Functionality
Beyond polyimides, this compound serves as an effective curing agent, or hardener, for epoxy resin systems. sigmaaldrich.comdakenchem.commade-in-china.com When used to cross-link epoxy resins, PMDA imparts excellent thermal resistance to the cured product. dakenchem.com The cured resins can achieve very high glass transition temperatures (Tg), with some systems reaching up to 300°C. dakenchem.com This makes PMDA-cured epoxies suitable for high-temperature adhesives and composite materials. sigmaaldrich.comdakenchem.com
However, the use of PMDA as a curing agent presents some processing challenges. Its high melting point (284-288°C) and low solubility can make it difficult to mix homogeneously with the liquid epoxy resin at low temperatures. dakenchem.comdianhydrides.com To overcome this, several strategies are employed. PMDA can be dissolved in a co-anhydride with a lower melting point, such as phthalic anhydride or maleic anhydride, to create a mixed curing agent system. dakenchem.com Alternatively, it can be dissolved in a solvent like acetone (B3395972) before being mixed with the resin, or finely ground PMDA can be dispersed directly into the resin and cured at high temperatures. dakenchem.com
Table 5: Curing Conditions and Properties of PMDA-Cured Epoxy Resins
| Curing Condition | Glass Transition Temp. (Tg) | Mixing Method | Reference |
|---|---|---|---|
| 180°C / 5-15 min | - | Direct mixing (difficult) | dakenchem.com |
| 220°C / 10 h | Reaches 300°C | Direct mixing (difficult) | dakenchem.com |
| 135°C / 2h or 165°C / 1h | 200-250°C (Heat Deformation Temp.) | Mixed with phthalic or maleic anhydride | dakenchem.com |
Crosslinking Density and Network Formation
This compound is a highly effective crosslinking agent due to its ability to react with nucleophilic groups, such as hydroxyls (-OH), to form ester bridges. The stoichiometry of PMDA in a polymer formulation directly controls the crosslinking density, which in turn dictates the physicochemical properties of the resulting polymer network. The formation of the network occurs through the ring-opening reaction of PMDA's anhydride groups, which creates ester linkages and free carboxylic acid groups, contributing to the polymer's structure and functionality. researchgate.netnih.govscirp.org
The relationship between the amount of crosslinker and the network's properties can be quantified using methods like the Flory-Rehner theory, which relates the swelling behavior of a gel to its crosslinking density. researchgate.netnih.govscispace.com Research on ester-bridged nanosponges based on β-cyclodextrin (β-CD) crosslinked with PMDA has shown that the crosslinking density is highly dependent on the molar ratio of the reactants. nih.gov As the molar ratio of PMDA to β-CD increases, the crosslinking density initially increases, reaching a maximum before decreasing, suggesting an optimal ratio for reaction efficiency. nih.gov This density is a critical parameter, as it influences the average molecular weight between crosslinks (Mc) and the mechanical properties of the network, such as the storage modulus (G'). researchgate.netnih.gov
A study on β-cyclodextrin nanosponges demonstrated this relationship by varying the molar ratio of PMDA to β-CD. The crosslinking density was observed to peak at a molar ratio between 1:6 and 1:7 (β-CD:PMDA). nih.gov
| β-CD:PMDA Molar Ratio | Average Molecular Weight Between Crosslinks (Mc) (g/mol) | Cross-linking Density (mol/cm³) |
|---|---|---|
| 1:2 | 10000 | 1.00E-04 |
| 1:4 | 2500 | 4.00E-04 |
| 1:6 | 1250 | 8.00E-04 |
| 1:8 | 1667 | 6.00E-04 |
| 1:10 | 2000 | 5.00E-04 |
Table 1: Influence of PMDA molar ratio on the network properties of β-cyclodextrin nanosponges. Data is illustrative, based on trends described in research.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmnDIUG4ZqXpsYG7CQw2pa1a181zJs-IibfCRlnnDHZS--jL2Uz5DB96GAL_GWF8XVW73fmUbBc-KypsN0FgGyYLpByKa78k02fzZvoFiQ9Te-udMykE8K1usXvbWVZYlfIbWeREM0Uc8bJdc%3D)]Influence on Adhesion and Durability of Composites
PMDA plays a crucial role in enhancing the adhesion and durability of composite materials. zxchem.com It can be used to formulate sizing agents that improve the interfacial adhesion between reinforcing fibers and the polymer matrix. mdpi.com For instance, a polyimide (PI) sizing agent synthesized from PMDA and 4,4′-oxydianiline (ODA) applied to carbon fibers has been shown to significantly improve the thermo-mechanical and interfacial performance of carbon fiber/polyether ether ketone (CF/PEEK) composites. mdpi.com
The enhanced adhesion is attributed to several factors, including increased surface roughness of the fibers, which promotes mechanical interlocking, and favorable chemical interactions at the interface. mdpi.com This improved fiber-matrix adhesion allows for more effective stress transfer, leading to superior mechanical properties in the final composite, such as higher interlaminar shear strength (ILSS). mdpi.com Furthermore, PMDA is used as a component in dental composites and adhesives, where it enhances shear bond strength to tooth structures. pocketdentistry.com In the electronics industry, surface modification of PMDA-ODA polyimide films has been shown to increase surface energy, which correlates with enhanced peel strength of laminated copper layers, a critical factor for the durability of flexible printed circuits. tandfonline.combohrium.com
| Composite System | PMDA Application | Resulting Improvement | Measured Value |
|---|---|---|---|
| CF/PEEK Composite | PI Sizing Agent (from PMDA-ODA) | Increased Interlaminar Shear Strength (ILSS) | Up to 13.2% higher than commercial sizing mdpi.com |
| Dental Compomer | PMGDM Monomer (from PMDA) | Enhanced Shear Bond Strength | Qualitatively improved adhesion pocketdentistry.com |
| Cu/Ni/PI Laminate | Surface Modification of PMDA-ODA Film | Increased Peel Strength | Correlated with surface energy increase from 38.9 to 65.9 mJ/m² tandfonline.com |
Table 2: Effect of this compound on Adhesion in Various Composite Systems.Polyester (B1180765) Synthesis and Crosslinking
This compound serves as an important crosslinking agent for polyester resins. businessresearchinsights.comrsc.org Its incorporation into a polyester formulation transforms thermoplastic linear chains into a rigid, thermoset three-dimensional network. The reaction proceeds via esterification between the anhydride groups of PMDA and the hydroxyl end-groups of polyester prepolymers. This process is fundamental to producing polyesters with enhanced thermal and mechanical properties suitable for demanding applications. rsc.org
PMDA can also be used to create poly(ester imide)s, a class of polymers that combines the properties of polyesters and polyimides. rsc.org For example, an imide-containing diol can be first synthesized from PMDA and an amino alcohol like ethanolamine. This diol is then copolymerized with a dicarboxylic acid and another diol to produce biodegradable copolymers with tunable properties. rsc.org The content of the rigid imide segment derived from PMDA within the polyester backbone is a key factor in controlling the final properties of the material, such as its glass transition temperature (Tg) and mechanical strength. rsc.org
Promotion of Network Formation and Rigidity
In the synthesis of poly(ester imide)s, increasing the content of the hard segment derived from PMDA results in materials that are less crystalline but have higher glass transition temperatures and tensile strengths. rsc.org This demonstrates PMDA's direct role in creating more rigid and robust polymer networks. The ability to tune these properties by adjusting the concentration of PMDA-derived components allows for the design of polyesters tailored to specific performance requirements, from flexible elastomers to rigid, high-strength plastics. rsc.org
| Poly(ester imide) Copolymer | Hard Segment Content (from PMDA-derived monomer) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| P(2a3a4a)2.5 | 2.5% | -24.6 | 34.5 | 472% |
| P(2a3a4a)5 | 5% | -8.5 | 21.0 | 107% |
| P(2a3a4a)10 | 10% | -0.5 | 22.0 | 325% |
| P(2a3a4a)30 | 30% | 35.4 | 8.0 | 25% |
Table 3: Mechanical and Thermal Properties of Poly(ester imide)s with Varying Content of PMDA-Derived Hard Segments. Data adapted from research findings.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1PfWAu7bXVkYhsFW5UAw2f-mQfgydKKg4FgMTheNUBcBNZeE7jVvJiO6nclvB3OlpLD5QcqNxFjxPTES9NqRKwBTqcgLJZQyoRScThKayp-5Gw03QamE7dTSf_MBpQUAMFlNci_Lhl2oW2HIWHnKN4744W-V5c_gy)]Development of High-Performance Coatings
This compound is a key ingredient in the formulation of high-performance coatings, where it is used to enhance durability, chemical resistance, and thermal stability. zxchem.comfishersci.atchemicalbook.com It can function as a curing agent for epoxy resins or a crosslinker for alkyd and polyester resins used in coating applications. zxchem.comresearchgate.net The incorporation of PMDA into a coating formulation results in a densely crosslinked network, which provides a superior protective barrier. zxchem.com
These PMDA-enhanced coatings are utilized in various industries, including automotive, aerospace, and industrial equipment, where resistance to harsh environments is critical. zxchem.com For example, PMDA is used to make high-temperature resistant electrical insulation paints and powder coating matting agents. businessresearchinsights.com The excellent thermal and oxidative stability imparted by the PMDA structure ensures that the coatings maintain their integrity and protective qualities at elevated temperatures and upon exposure to chemicals. fishersci.atchemicalbook.com
Advanced Materials Development and Functionalization Via Pyromellitic Dianhydride
Thin Film Composite Membranes for Separation Technologies
PMDA is a key monomer used in the creation and modification of thin film composite (TFC) membranes. sigmaaldrich.comsigmaaldrich.com These membranes are essential in a variety of separation technologies. sigmaaldrich.comsigmaaldrich.com The use of PMDA allows for the development of membranes with specific properties tailored for different applications. sigmaaldrich.comsigmaaldrich.com
Water Purification and Gas Separation Applications
Thin film composite membranes made with pyromellitic dianhydride are utilized in both water purification and gas separation processes. sigmaaldrich.comsigmaaldrich.com In water treatment, these membranes can be used for desalination. For instance, composite membranes composed of polyvinyl alcohol (PVA) and polyacrylonitrile (B21495) (PAN), with PMDA acting as a cross-linking agent, have shown promise in desalinating wastewater. rsc.org Increasing the PMDA concentration in the PVA layer has been correlated with improved water flux and salt rejection. rsc.org
In the realm of gas separation, polyimides derived from PMDA are valued for their ability to separate various gas pairs. daneshyari.comed.ac.uk Due to the rigidity of the dianhydride and its influence on the polymer structure, these polyimides can form membranes with a good balance of permeability and selectivity. daneshyari.com Research has shown that certain PMDA-based polyimides exhibit performance comparable to polymers with intrinsic microporosity (PIMs) for several gas separations. daneshyari.com For example, network polyimide membranes created through interfacial polymerization of PMDA and melamine (B1676169) have demonstrated performance that surpasses the upper bound for H₂/CO₂ separation. researchgate.net
Biomedical Device Integration
The application of this compound extends to the biomedical field, where it is used in the preparation of thin film composite membranes for integration into biomedical devices. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Polyimides, synthesized from monomers like PMDA, are gaining attention for their potential in biomedical applications due to their favorable properties. rsc.org
One method of creating these materials involves a two-step process where a polyamic acid (PAA) solution is first produced. rsc.org For example, PAA can be synthesized from the reaction of 4,4'-oxydianiline (B41483) and PMDA. rsc.org This solution is then converted into polyimide nanofibers through processes like electrospinning followed by thermal imidization. rsc.org These polyimide materials are being explored for uses in various medical applications, including as implantable materials. rsc.org
Siloxane-Based Hybrid Materials for Organic Electronics
This compound also serves as a capping agent in the synthesis of siloxane-based hybrid materials. sigmaaldrich.comsigmaaldrich.commidlandsci.com These materials show potential for use in the field of organic electronics. sigmaaldrich.comsigmaaldrich.commidlandsci.com The incorporation of PMDA can contribute to the development of materials with desirable properties for electronic applications. sigmaaldrich.comsigmaaldrich.commidlandsci.com
Boron Nitride Composites for Pollutant Removal
This compound is utilized in the synthesis of boron nitride-pyromellitic dianhydride composites for the removal of pollutants from wastewater. chemicalbook.comnih.gov These composites are created by calcining mixtures of boron nitride (BN) and this compound. nih.gov The resulting material, such as the composite designated BNPA2, has demonstrated a significant capacity for adsorbing certain pollutants. chemicalbook.comnih.gov
Adsorption Mechanisms for Dyes and Contaminants
The adsorption capabilities of boron nitride-pyromellitic dianhydride composites have been studied for various pollutants. The composite BNPA2 has shown a high adsorption capacity for rhodamine B. chemicalbook.comnih.gov It can also adsorb other contaminants, including neutral red, methyl orange, tetracycline (B611298), and atrazine (B1667683). chemicalbook.comnih.gov
The mechanism of removal is influenced by electrostatic interactions. nih.gov The BNPA2 composite has a negative surface, which leads to a higher photo-removal efficiency for cationic dyes like rhodamine B and neutral red compared to the anionic dye methyl orange. nih.gov This property allows for the selective removal of cationic dyes from mixtures containing anionic dyes. chemicalbook.comnih.gov
In a similar vein, boron carbon nitride–this compound (BCNPA) composites have been developed. rsc.org The BCNPA3 composite, for instance, can alter the pH of a tetracycline solution, which in turn enhances the adsorption capacity. rsc.org This is because the elemental nitrogen in the composite can capture protons, changing the charge state of the tetracycline molecule and creating additional adsorption sites. rsc.org
Table 1: Adsorption Capacities of PMDA-based Composites
| Composite | Pollutant | Adsorption Capacity (mg/g) |
|---|---|---|
| BNPA2 | Rhodamine B | 65.1 nih.gov |
| BCNPA3 | Tetracycline (at pH 3.73) | 66.24 rsc.org |
| BCNPA3 | Tetracycline (at pH 6.80) | 74.66 rsc.org |
Photo-Removal Capabilities
In addition to adsorption, these composites also exhibit photo-removal capabilities under visible light. chemicalbook.comnih.gov The BNPA2 composite can effectively photo-remove a variety of pollutants. chemicalbook.com The primary mechanism for this photo-removal is attributed to the generation of superoxide (B77818) ions (O₂⁻). chemicalbook.comnih.gov Furthermore, the material can be regenerated using visible light. chemicalbook.comnih.gov
The BNPA2 composite acts as a visible-light-responsible photocatalyst, capable of degrading colorless pollutants like tetracycline and atrazine. nih.gov Similarly, the BCNPA3 composite demonstrates photodegradation of tetracycline under visible light, with the efficiency being influenced by the pH of the solution. rsc.org The photodegradation of tetracycline by BCNPA3 is mainly driven by photoinduced superoxide ions and holes. rsc.org Interestingly, this composite can also photoreduce Cr(VI) to Cr(III) when it coexists with tetracycline, as the degradation of tetracycline improves the separation of photoinduced electrons and holes, allowing the electrons to reduce the Cr(VI). rsc.org
Carbon Material Precursors
This compound is instrumental in the synthesis of hyper-crosslinked polymers, often termed nanosponges, which act as highly efficient precursors for microporous carbon materials. The dianhydride functions as a cross-linking agent, creating a robust, three-dimensional polymer network that, upon thermal treatment, yields carbons with tailored porosity and high surface areas.
Nanosponges are hyper-crosslinked polymers that can be synthesized using glucose-based polysaccharides like maltodextrin (B1146171) and cyclodextrins, with this compound acting as the cross-linker. mdpi.com The process involves reacting the glucose-containing polymer with PMDA in a suitable solvent, often with a catalyst like triethylamine (B128534). rsc.orgnih.gov
For instance, nanosponges have been prepared by solubilizing a high amylose (B160209) maltodextrin (Linecaps) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of triethylamine and this compound. rsc.org The molar ratio between the glucose units of the maltodextrin and the PMDA is a critical parameter, with a ratio of 1:0.57 being reported for this specific synthesis. rsc.org The reaction proceeds at room temperature, leading to gelation within minutes and is typically considered complete after 24 hours. The resulting solid polymer is then ground and purified for further use. rsc.org Similarly, β-cyclodextrin, a cyclic oligosaccharide of glucose, can be cross-linked with PMDA to form analogous nanosponge structures. mdpi.comnih.gov These nanosponges serve as robust precursors for creating porous carbon materials. rsc.org
The direct pyrolysis of nanosponges synthesized from glucose-based polymers and this compound is an effective method for producing microporous carbon materials. rsc.orgrsc.org The thermal decomposition of these hyper-crosslinked precursors under an inert atmosphere, typically nitrogen, at temperatures up to 800°C, results in carbons with high surface areas and narrow pore size distributions. mdpi.comcore.ac.uk
The presence of this compound in the nanosponge structure is crucial for the development of porosity. rsc.orgcore.ac.uk During pyrolysis, the PMDA cross-links modify the thermal degradation pathway of the polysaccharide, which increases the carbon yield compared to the pyrolysis of the raw polysaccharide alone. rsc.orgrsc.org The resulting carbon materials are predominantly microporous, exhibiting Type I adsorption isotherms according to the IUPAC classification. mdpi.comrsc.org
The specific properties of the final carbon material depend on the initial polysaccharide precursor. For example, pyrolysis of nanosponges derived from Linecaps maltodextrin (C-LNS) yields a material with a significantly larger surface area than carbon produced from Linecaps alone (C-LC). rsc.org Carbons derived from PMDA-crosslinked β-cyclodextrin nanosponges (C-PY-NS) are composed of distinctive hollow spherical particles. core.ac.uk
Table 1: Properties of Microporous Carbons from Pyrolysis of PMDA-based Nanosponges
| Precursor Material | Resulting Carbon | Specific Surface Area (m²/g) | Pore Size Distribution (Å) | Total Porosity (cm³/g) |
|---|---|---|---|---|
| Linecaps Maltodextrin (LC) | C-LC | 194 | 5–15 | 0.05 |
| Linecaps Nanosponge (LNS) | C-LNS | 684 | 5–17 | 0.16 |
| β-Cyclodextrin Nanosponge (PY-NS) | C-PY-NS | 560 (Langmuir) | 5–16 | 0.08 |
Data sourced from references rsc.orgcore.ac.uk.
Supramolecular Hydrogels and Fibrillar Networks
A derivative of this compound, 5,5'-(1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG), can be used to form supramolecular hydrogels through a simple acid-base treatment. chemicalbook.comresearchgate.netnih.gov These hydrogels are composed of a self-assembled fibrillar network structure, a result of intermolecular supramolecular interactions. researchgate.netnih.gov The PMDIG gel displays significantly enhanced fluorescence, showing an intensity 16 times higher than its sodium salt counterpart, with a notable 42 nm red shift in its emission peak. nih.govacs.org
The properties of this hydrogel can be further functionalized through co-assembly with other polymers. When co-assembled with polyaniline (PANI), a stable PMDIG-PANI hydrogel is formed. chemicalbook.comacs.org This process involves the transformation of the initial PMDIG gel into a sol state upon the addition of anilinium chloride, followed by the introduction of solid ammonium (B1175870) persulfate to create the stable, co-assembled hydrogel. researchgate.netacs.org
The interaction between the PMDIG (acceptor) and PANI (donor) molecules results in a material with vastly improved mechanical and electronic properties compared to the original PMDIG gel. nih.govacs.org The PMDIG-PANI xerogel, the dried form of the hydrogel, shows an increase in DC conductivity by four orders of magnitude over the PMDIG xerogel. nih.gov Furthermore, a dye-sensitized solar cell fabricated using the PMDIG-PANI material demonstrated a power conversion efficiency of 0.1%. researchgate.net
Table 2: Comparison of Mechanical Properties between PMDIG Hydrogel and PMDIG-PANI Co-assembled Hydrogel
| Mechanical Property | Fold Increase in PMDIG-PANI Gel |
|---|---|
| Storage Modulus | 51x |
| Elasticity | 52x |
| Stiffness | 1.4x |
| Fragility | 5x |
Data sourced from references researchgate.netnih.govacs.org.
Charge Transfer Complexation and Intermolecular Interactions of Pyromellitic Dianhydride
Formation and Characterization of Electron Donor-Acceptor Complexes
Electron donor-acceptor (EDA) complexes involving PMDA are formed when the electron-deficient PMDA molecule associates with an electron-rich donor. This association results in a new chemical entity with distinct properties. The formation and stability of these complexes are driven by intermolecular forces, primarily charge-transfer and π-π stacking interactions.
π-π Stacking Interactions in Cocrystals
In the solid state, PMDA-based charge-transfer complexes are often characterized by π-π stacking, where the planar aromatic rings of PMDA and the electron donor stack in an alternating fashion. iucr.orgresearchgate.net This face-to-face arrangement facilitates the transfer of electron density. The interplanar distance between the donor and acceptor is a key parameter, with shorter distances indicating stronger interactions. For example, in the 1:1 complex of PMDA and anthracene (B1667546), a distinct π-π stacking interconnection is observed, and the distance between the donor and acceptor planes is approximately 3.3 Å. lucp.net Similarly, the complex of dibenzotetrathiafulvalene (B188372) (DBTTF) and PMDA forms a mixed stacking pattern with an interplanar distance of about 3.41 Å. researchgate.net The aggregation in crystals of arenes and electron-deficient compounds like PMDA is also driven by C-H⋯O interactions. rsc.orgresearchgate.net
The specific geometry of the stack, including the degree of molecular overlap, influences the properties of the resulting cocrystal. For instance, the DBTTF-PMDA complex exhibits a high degree of overlap (88.20%) along the long molecular axis. researchgate.net These structural variations can lead to significant differences in the optoelectronic properties of the crystals. researchgate.net
Table 1: Structural Characteristics of PMDA Charge-Transfer Cocrystals
Influence of Molecular Interactions on Electron Hole Delocalization
The intermolecular interactions within PMDA charge-transfer complexes are fundamental to their electronic properties, particularly the delocalization of electron holes, which is crucial for charge transport. lucp.netbath.ac.uk In well-ordered π-stacked structures, the electronic coupling between adjacent donor and acceptor molecules facilitates efficient charge carrier movement. bath.ac.uk The extent of this delocalization is directly influenced by the strength of the donor-acceptor interaction and the specific crystal packing. nih.gov The unique π-π molecular packing can lead to the delocalization of electron wavefunctions at donor/acceptor interfaces, which significantly reduces the Coulomb attraction between interfacial electron-hole pairs and enables efficient charge generation. nih.gov
Photophysical Studies of Charge Transfer Complexes
The formation of charge-transfer complexes between PMDA and electron donors creates new electronic transitions that can be investigated using photophysical methods. These studies provide valuable insights into the electronic structure and excited-state dynamics of the complexes.
Absorption and Emission Spectral Analysis
A hallmark of charge-transfer complex formation is the appearance of a new, often broad, absorption band in the electronic spectrum at a lower energy (longer wavelength) than the absorptions of the individual components. lucp.net This band corresponds to the excitation of an electron from the donor's highest occupied molecular orbital (HOMO) to the acceptor's (PMDA) lowest unoccupied molecular orbital (LUMO). oup.com The energy of this charge-transfer band is a measure of the EDA interaction strength. oup.com
Following excitation, the complex can relax via fluorescence, emitting light at a wavelength that is typically red-shifted compared to the emission of the individual molecules. lucp.net For example, the solid-state emission peak of the PMDA-Anthracene complex is observed at 618 nm. lucp.net The transient absorption spectra of the Anthracene-PMDA complex reveal several signal components, including those from radical ions, stimulated emission, and transient bleaching of the ground state absorption. doi.org
Tunable Emission through Noncovalent Interactions
The emission properties of PMDA-based charge-transfer complexes can be tuned by altering the noncovalent interactions. acs.org By selecting different electron donors, the energy of the charge-transfer state can be modified, resulting in a shift of the emission wavelength. acs.org For instance, in a series of cocrystals with heterocycle-acene-fused donors, a red shift in the photoluminescent peak from 1.83 eV to 1.53 eV was achieved by balancing the heterocycle-PMDA interactions and enhancing π-π and hydrogen bond interactions. acs.org This tunability is crucial for developing new organic light-emitting materials. acs.orgresearchgate.net Furthermore, the specific crystal packing can influence emission, as different polymorphs of the same complex can exhibit different colors.
Vibrational Spectroscopy of Pyromellitic Dianhydride Complexes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for probing the structural and bonding changes that occur upon the formation of charge-transfer complexes with PMDA. aip.orgaip.org The vibrational modes of both the donor and acceptor molecules are perturbed by the charge-transfer interaction.
Femtosecond stimulated Raman spectroscopy has been used to observe the structural dynamics during photoinduced charge transfer in the PMDA-hexamethylbenzene complex, revealing ultrafast structural changes during charge separation and recombination. nih.gov Temperature-dependent vibrational spectroscopy can be used to study structural phase transitions in these complexes. unc.eduaip.org For example, in the pyrene-PMDA complex, the splitting of infrared-active phonons below a transition temperature of 160K confirms an order-disorder type transition. aip.org
The carbonyl (C=O) stretching frequencies of the anhydride (B1165640) groups in PMDA are particularly sensitive to complexation. The donation of electron density into the LUMO of PMDA, which has C=O anti-bonding character, weakens the carbonyl bonds. This weakening results in a decrease in their stretching frequencies in the IR and Raman spectra. acs.org The magnitude of this shift can provide an indication of the degree of charge transfer. For instance, calculations on the PMDA-oxydianiline polyimide show a significant in-phase vibration of the imide functionalities. acs.org
Table 2: Vibrational Spectroscopy Data for PMDA Complexes
Raman Spectroscopy for Structural Transitions
Raman spectroscopy is a powerful, non-destructive technique used to investigate structural changes and phase transitions in molecular crystals, including charge-transfer (CT) complexes of this compound (PMDA). By analyzing the changes in vibrational modes, such as frequency shifts, linewidth broadening, and intensity variations, researchers can gain insights into the dynamics of molecular orientation and crystal lattice symmetry.
In charge-transfer crystals, molecules are often arranged in a way that can lead to orientational disorder at higher temperatures. As the crystal is cooled, it may undergo a phase transition to a more ordered state. These transitions can be detected through Raman spectroscopy by monitoring low-frequency intermolecular modes (phonons), which are particularly sensitive to the crystal's lattice structure and intermolecular forces.
A notable example is the study of the naphthalene (B1677914)–PMDA (N–PMDA) charge-transfer crystal. The temperature dependence of its low-frequency Raman spectrum was analyzed to probe for orientational disorder. aip.org Unlike other similar charge-transfer complexes that show clear evidence of an order-disorder transition, the spectrum of N–PMDA was found to be consistent with an ordered structure where the molecules exhibit significant anharmonic motion at high temperatures. aip.org
Similarly, the pyrene-PMDA complex is known to undergo an order-disorder transition upon cooling, a phenomenon that has been investigated by multiple techniques including Raman spectroscopy. journals.co.za The disorder at room temperature is not always obvious from standard crystallographic methods but can be revealed through detailed analysis. journals.co.za Evidence from Raman spectroscopy, alongside X-ray diffraction and calorimetry, has been crucial in demonstrating that many charge-transfer compounds with alternating donor-acceptor stacks experience phase transitions as the temperature changes. journals.co.za
Furthermore, studies on pure solid PMDA have identified a reversible phase transition at high temperatures (above approximately 210 °C). uniroma1.it Raman spectroscopy indicated a lowering of molecular symmetry during this transition, which was later confirmed by X-ray diffraction to be a transformation to a new high-temperature monoclinic phase. uniroma1.it
Femtosecond stimulated Raman spectroscopy (FSRS) has been employed to observe the ultrafast structural dynamics following photoinduced charge transfer in a PMDA-hexamethylbenzene (HMB) complex. This technique allows for the real-time tracking of vibrational spectra as the complex evolves from its initial excited state to a contact ion pair and then back to the ground state, revealing the structural changes that accompany charge separation and recombination. nih.gov
Electron-Vibrational (Phonon) Couplings
In a mixed-stack charge-transfer crystal of anthracene-PMDA (A-PMDA), where anthracene is the electron donor and PMDA is the electron acceptor, the electron-phonon coupling constants were determined from experimental resonant Raman and absorption spectra. nih.govaip.org By using a time-dependent model, researchers can extract the dimensionless displacements for each vibrational mode, which are then used to calculate phonon-specific reorganization energies. aip.org The study found that the dominant contribution to the total reorganization energy came from intramolecular phonons (vibrations within the individual molecules), with intermolecular phonons (lattice vibrations) contributing only a small percentage. nih.govaip.org
Further quantum-mechanical studies on the A-PMDA crystal have explored the impact of different density functional theory (DFT) approaches on calculating vibrational properties and electron-phonon couplings. aip.org These theoretical calculations, when compared with experimental non-resonance Raman spectra, help in assigning the observed vibrational modes. aip.org The results indicated that low-frequency vibrational modes are responsible for the largest portion (around 90%) of the relaxation energy associated with non-local electron-vibration interactions. aip.org
The study of the PMDA anion using density functional theory has also provided insights into its electronic structure and has been used to reconstruct and interpret the vibrational features of its experimental absorption and resonance Raman spectra. acs.org Time-dependent resonance Raman experiments are a key method for characterizing the strong impact of vibrational motion on the electronic properties of binary charge-transfer complexes containing PMDA. unc.edu
The table below presents the reorganization energies for selected vibrational modes in the anthracene-PMDA charge-transfer complex, as determined from resonance Raman analysis.
| Vibrational Mode Frequency (cm⁻¹) | Assignment | Reorganization Energy (λ) (meV) | Type |
|---|---|---|---|
| 163 | Intermolecular Phonon | ~5 | Intermolecular |
| 386 | Anthracene | ~15 | Intramolecular |
| 1235 | Anthracene | ~20 | Intramolecular |
| 1403 | Anthracene | ~45 | Intramolecular |
| 1558 | PMDA | ~30 | Intramolecular |
Note: The data in the table is illustrative, based on findings that intramolecular modes contribute more significantly to the total reorganization energy than intermolecular modes. nih.govaip.orgaip.org
Crystallographic Analysis of this compound Cocrystals
Crystallographic analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of molecules in the solid state. For this compound, this analysis is crucial for understanding the structure of its cocrystals and charge-transfer complexes, revealing the nature of the intermolecular interactions that govern their formation and properties. iucr.orglucp.net
PMDA is an electron-deficient molecule, making it an excellent acceptor for forming charge-transfer complexes and cocrystals with electron-rich donor molecules, such as polycyclic aromatic hydrocarbons. nih.gov The packing of these molecules typically follows a pattern of alternating donor (D) and acceptor (A) units, forming π–π stacks, which are a primary driving force for the complex formation. nih.gov
Studies on a series of binary charge-transfer complexes of PMDA with naphthalene, fluoranthene, and 9-methylanthracene (B110197) have shown this characteristic alternating stack structure. nih.gov In addition to the dominant π–π interactions, weak C—H···O hydrogen bonds are often observed connecting the donor and acceptor molecules, providing further stability to the crystal lattice. iucr.orgnih.gov The analysis of Hirshfeld surfaces for these complexes confirms the significance of both π–π stacking and H···O contacts in the crystal packing. iucr.org
The specific geometry of the donor and acceptor molecules influences the crystal packing and can lead to interesting structural features. For instance, in a series of cocrystals with heterocyclic donors, the balance between different types of π–π interactions and hydrogen bonds (N–H···O and C–H···O) was found to directly influence the photoluminescent properties of the material. acs.org A more balanced set of intermolecular interactions led to a red-shift in the emission spectrum. acs.org
The table below summarizes crystallographic data for several PMDA charge-transfer complexes, illustrating the common structural motifs.
| Complex | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| PMDA-Anthracene | Monoclinic | P2₁/a | π–π stacking, C—H···O | lucp.net |
| PMDA-Naphthalene | Monoclinic | C2/m | π–π stacking, C—H···O | nih.gov |
| PMDA-Pyrene | Monoclinic | P2₁/n (low temp.) | π–π stacking | nih.gov |
| BTCZ-PMDA | Triclinic | P-1 | π–π stacking, C—H···O | acs.org |
| BFCZ-PMDA | Triclinic | P-1 | π–π stacking, C—H···O | acs.org |
| ICZ-PMDA | Triclinic | P-1 | π–π stacking, N–H···O, C—H···O | acs.org |
The study of the pyrene-PMDA complex at different temperatures revealed a disorder-to-order phase transition. nih.gov At room temperature, the molecules are disordered, but upon cooling to 19 K, the crystal transitions to an ordered phase with a doubling of one of the unit cell axes. nih.gov This transition is driven by subtle intermolecular packing interactions rather than strong electronic or charge-transfer forces. nih.gov
Computational Chemistry and Theoretical Modeling of Pyromellitic Dianhydride Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for studying various aspects of PMDA and its derivatives. DFT calculations offer a balance between computational cost and accuracy, making it suitable for a wide range of applications.
Geometry Optimization and Electronic Structure Calculations
DFT methods are frequently employed to determine the optimized geometry and electronic structure of PMDA and related systems. For instance, the geometries of polyamic acids derived from PMDA have been optimized using DFT to understand their structural properties. researchgate.net The RI-GPW-MP2 method has also been validated for geometry and cell optimization of molecular crystals, including pyromellitic dianhydride. uzh.ch
First-principles DFT calculations, incorporating van der Waals (vdW) corrections, have been used to study the adsorption of PMDA fragments on pristine and oxidized copper surfaces. rsc.org These studies reveal that PMDA adsorbs weakly on both surfaces primarily through vdW forces. rsc.org The electronic structure of the anthracene-PMDA crystal has been investigated, showing that the inclusion of nonlocal Hartree-Fock exchange (HFE) in the functional impacts the band structure. aip.org The calculated electronic properties, such as effective hole and electron couplings, bandwidths, and band gaps, show some variation with the optimized geometry. aip.org
Vibrational Properties and Phonon Mode Analysis
The vibrational properties of PMDA-containing systems have been a subject of theoretical investigation. A reliable quantum-mechanical approach based on DFT has been established to evaluate the vibrational properties of donor-acceptor molecular crystals like anthracene-PMDA. aip.orgresearchgate.net Theoretical Raman spectra calculated using hybrid density functionals, such as αPBE with 25%-35% HFE, show better agreement with experimental results compared to pure functionals. aip.orgresearchgate.net
These studies allow for the assignment of vibrational modes and the analysis of their contributions to electron-phonon couplings. aip.org It has been found that low-frequency vibrational modes contribute significantly (around 90%) to the relaxation energy associated with nonlocal electron-vibration interactions. aip.org Furthermore, analysis of resonance Raman and linear absorption spectra, incorporating all observed Raman-active vibrational degrees of freedom, allows for the calculation of phonon-specific reorganization energies for both intermolecular and intramolecular phonons. aip.org In the anthracene-PMDA complex, the dominant contribution to the total reorganization energy comes from intramolecular phonons. aip.orgresearchgate.net
Reaction Mechanism Elucidation (e.g., Catalytic Oxidation)
DFT calculations have been instrumental in elucidating the reaction mechanisms involving PMDA. For example, the catalytic oxidation of 1,2,4-trimethylbenzene (B165218) and dichloroethane to produce PMDA using a Ni–Mo/ZrO2 catalyst has been studied using DFT. rsc.orgrsc.org These calculations help to understand the reaction trend of the intermediates involved in the synthesis. rsc.orgrsc.org The classical method for synthesizing PMDA involves the liquid-phase oxidation of 1,2,4,5-tetraalkyl benzene (B151609), and DFT can provide insights into this process as well. arkat-usa.org
Charge Transport Properties (e.g., N-type Organic Semiconductors)
The charge transport properties of PMDA derivatives are a key area of research, particularly for their potential as n-type organic semiconductors. DFT is used to investigate the electronic properties that govern charge transport, such as the Lowest Unoccupied Molecular Orbital (LUMO) levels and electron affinities (EAs). researchgate.net For a series of pyromellitic diimide derivatives, DFT calculations have shown that their LUMO levels and EAs fall within a range that suggests they are n-type and air-stable organic semiconductors. researchgate.net
The introduction of strong electron-withdrawing groups, such as fluorine, into the pyromellitic diimide framework can stabilize the LUMO levels, enhancing their n-type characteristics. rsc.org Thionation of pyromellitic diimides has also been shown through DFT to improve electron mobility and air-stability. rsc.org The intermolecular interactions within the crystal structure, which are crucial for charge transport, can also be analyzed using DFT. researchgate.net
Quantum Chemical Calculations for Optical Properties
Quantum chemical calculations are essential for understanding and predicting the optical properties of PMDA-based materials.
Third-Order Nonlinear Optical Susceptibilities
The third-order nonlinear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. Quantum chemical methods have been used to calculate the third-order nonlinear optical susceptibilities (γ) of polyamic acids derived from PMDA. pku.edu.cn For instance, the PM3/CIS (Configuration Interaction Singles) method has been employed to optimize the geometries of these polymers and calculate their γ values. pku.edu.cn Such theoretical studies provide valuable insights for the design and synthesis of new third-order NLO materials. pku.edu.cn Research has also explored the NLO properties of polyamic acids grafted with other polymers, with the third-order NLO coefficient of the polymer films being larger than that of the solutions. mdpi.org
Absorption Spectra and Bathochromic Shifts
The optical properties of this compound (PMDA) and its derivatives are significantly influenced by their electronic structure and intermolecular interactions, which can be elucidated through absorption spectroscopy. Theoretical and experimental studies reveal that the absorption spectra are characterized by charge-transfer (CT) interactions, particularly in complexes and polymers.
In polyimides derived from PMDA, the nature of the diamine monomer plays a crucial role in the resulting optical properties. For instance, polyimides synthesized from 1,4-difluorothis compound (P2FDA), a derivative of PMDA, and electron-donating diamines exhibit intense and characteristic absorption bands. titech.ac.jp One study demonstrated that P2FDA-based polyimides show a distinct absorption band at approximately 550 nm, which is attributed to the local π–π* transition within the P2FDA moiety. titech.ac.jp In contrast, emissions at longer wavelengths (around 720-730 nm for P2FDA-based polyimides and 540-620 nm for PMDA-based polyimides) are linked to the charge-transfer interactions between the dianhydride and diamine components. titech.ac.jp These findings are consistent with molecular orbital energy calculations performed using density functional theory (DFT). titech.ac.jp
The solvent environment also affects the absorption spectra. In a study of a PMDA-anthracene charge transfer complex, an unusual decrease in wavelength (a hypsochromic or blue shift) was observed in both absorption and emission spectra as the solvent polarity increased. lucp.net Conversely, a bathochromic shift (a shift to longer wavelengths) in the absorbance was noted for vacuum-deposited polyimide layers made from PMDA and oxydianiline (ODA) after microwave treatment, indicating changes in the chromophoric system. researchgate.net Another study on a pyromellitic diimide derivative of cymantrene (B8566760) observed a bathochromic shift of an absorption band at 293 nm in dimethylformamide (DMF), which was attributed to solvation effects. mdpi.com For certain metal-substituted dicarbonyl charge transfer complexes, a hypsochromic shift was observed when moving from non-polar benzene to polar DMF, confirming intramolecular charge transfer. mdpi.com
The table below summarizes the observed spectral shifts for PMDA and its derivatives under different conditions.
| Compound/System | Condition | Observed Shift | Wavelength (nm) | Reference |
| PMDA-Anthracene CT Complex | Increasing solvent polarity | Hypsochromic (Blue Shift) | Decrease in λ | lucp.net |
| P2FDA-based Polyimides | N/A | Characteristic Absorption | ~550 | titech.ac.jp |
| PMDA/ODA Polyimide Layer | Microwave treatment | Bathochromic (Red Shift) | Increase in λ | researchgate.net |
| Pyromellitic diimide-cymantrene | In DMF solvent | Bathochromic (Red Shift) | Shift of 293 nm band | mdpi.com |
| Metal-substituted dicarbonyl CT complex | Benzene to DMF solvent | Hypsochromic (Blue Shift) | 120 nm shift | mdpi.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure, dynamics, and properties of PMDA-based systems, particularly polyimides, at an atomic level. These simulations provide insights that complement experimental findings.
MD simulations have been extensively used to study the thermo-mechanical properties of polyimides derived from PMDA and various diamines. researchgate.netresearchgate.net For example, simulations of PMDA/4,4′-oxidianiline (PMDA/ODA) polyimide films have been performed to understand properties like the glass transition temperature (Tg), which marks the transition from a glassy to a rubbery state. researchgate.net The rigidity of the polymer chains and the strength of interchain interactions are major factors determining Tg. researchgate.net Simulations can also predict the final architecture of polyimides, revealing that systems like PMDA/ODA tend to form crosslinked network structures through both inter- and intra-molecular imide bonds, which accounts for their thermosetting properties. bohrium.com
The interaction of PMDA-based polyimides with water has also been a subject of MD simulations. Studies on short oligomers of PMDA-ODA in the presence of water have shown that while the oligomers have similar intramolecular flexibility, the choice of dianhydride affects density, cohesion, and the morphology of void spaces. acs.org These simulations help to understand the hygroscopic nature of polyimides and how water molecules diffuse within the polymer matrix. acs.org
Furthermore, reactive molecular dynamics simulations using methods like ReaxFF have been employed to study the effects of radiation damage on PMDA-ODA (Kapton) polyimide. psu.edu These simulations monitor chemical modifications, such as the breaking of C-N and C-O bonds, ring openings in the imide rings, and the separation of hydrogen atoms upon electron beam irradiation. researchgate.netpsu.edu This provides a molecular-level understanding of the degradation mechanisms that are a concern in aerospace applications. psu.edu
Key findings from MD simulations on PMDA-based systems are summarized below:
| System | Simulation Focus | Key Findings | Reference(s) |
| PMDA/ODA, PMDA/PDA, etc. | Thermo-mechanical properties | Chain mobility and interaction strength influence tensile modulus and Tg. | researchgate.netresearchgate.net |
| PMDA/ODA | Thermal imidization process | Forms crosslinked networks, explaining its thermoset characteristics. | bohrium.com |
| PMDA-ODA oligomers | Interaction with water | Dianhydride choice affects density, cohesion, and water clustering. | acs.org |
| PMDA-ODA (Kapton) | Electron beam irradiation damage | Simulation revealed bond-breaking, ring opening, and H atom separation as primary damage mechanisms. | psu.edu |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Electrostatic Potential (MEP) Studies
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. 103.203.175 In the context of PMDA, these theoretical approaches, often combined with quantum chemical calculations like Molecular Electrostatic Potential (MEP) analysis, provide valuable insights into the reactivity and interaction sites of its derivatives.
MEP surfaces are particularly useful for understanding the electronic and optical features of molecules. The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for predicting how a molecule will interact with other chemical species.
A study on a sulfonated polyimide (SPI) synthesized from PMDA and 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) utilized density-functional theory (DFT) calculations to generate MEP surfaces. researchgate.net These calculations helped to understand the electrical and optical characteristics of the resulting polymer. The MEP analysis can identify sites prone to electrophilic and nucleophilic attack, which is fundamental for predicting reaction mechanisms and intermolecular interactions, such as hydrogen bonding. researchgate.net
While specific QSAR models for PMDA are not detailed in the provided search results, the foundational calculations used in such studies, like DFT and MEP, are shown to be integral to characterizing PMDA-based materials. researchgate.netgatech.edu For example, DFT calculations have been used to predict the dielectric constants of polyimides made from PMDA and short-chain aliphatic diamines, showing a close relationship with experimental values and helping to understand the structure-property relationship. gatech.edu
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density distribution to characterize chemical bonding and intermolecular interactions within a system. researchgate.net By examining the topological properties of the electron density, such as bond critical points (BCPs), QTAIM can define atoms within a molecule and quantify the nature of the bonds between them (e.g., covalent, ionic, hydrogen bonds).
In the study of a sulfonated polyimide (SPI) derived from PMDA, QTAIM analysis was performed using the AIMAll program. researchgate.net The primary goal of this analysis was to investigate hydrogen bonding, proton interactions, and potential proton transfer pathways. These interactions are critical for properties like water uptake in sulfonated polymers, which are often used in fuel cell membranes. The QTAIM analysis provides a rigorous quantum mechanical basis for understanding these non-covalent interactions that govern the material's macroscopic properties. researchgate.net
Similarly, QTAIM has been applied to analyze bridged core parts in other complex molecular systems, demonstrating its utility in understanding bonding in intricate structures. uobaghdad.edu.iq For charge-transfer cocrystals involving PMDA, analyses like Independent Gradient Model based on Hirshfeld partition (IGMH) and Atoms in Molecules (AIM), which are related to QTAIM, have been used to quantify noncovalent interactions such as π–π stacking and hydrogen bonds. acs.org This quantification helps in understanding how these interactions influence the material's photoluminescent properties. acs.org
Analytical and Spectroscopic Characterization Techniques for Pyromellitic Dianhydride Derived Systems
Spectroscopic Analysis
Spectroscopic methods are indispensable for providing detailed information about the chemical structure, bonding, and electronic transitions within PMDA-based systems.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in pyromellitic dianhydride and its derivatives. The FT-IR spectrum of PMDA is distinguished by strong absorption bands corresponding to the anhydride (B1165640) functionalities. Specifically, the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the five-membered anhydride rings typically appear as a doublet. These are often observed in the regions of 1850-1870 cm⁻¹ and 1770-1790 cm⁻¹. The C-O-C stretching vibrations within the anhydride ring also give rise to characteristic peaks, usually found between 1200 cm⁻¹ and 1300 cm⁻¹.
In the formation of poly(amic acid) (PAA) from the reaction of PMDA with a diamine, the disappearance of the anhydride peaks and the appearance of new bands are indicative of the reaction's progress. New peaks corresponding to the amide C=O stretching (around 1650-1660 cm⁻¹) and the carboxylic acid O-H and C=O stretching vibrations are observed. researchgate.net Subsequent thermal or chemical imidization to form a polyimide results in the reappearance of imide-related C=O stretching bands (typically around 1770-1780 cm⁻¹ for asymmetric and 1710-1720 cm⁻¹ for symmetric stretching) and the C-N stretching vibration (around 1360-1380 cm⁻¹). gatech.edutandfonline.com The disappearance of the amide and carboxylic acid bands confirms the conversion to the polyimide. researchgate.net
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Compound Type |
| Anhydride C=O Asymmetric Stretch | 1850-1870 | This compound |
| Anhydride C=O Symmetric Stretch | 1770-1790 | This compound |
| Amide C=O Stretch | 1650-1660 | Poly(amic acid) |
| Imide C=O Asymmetric Stretch | 1770-1780 | Polyimide |
| Imide C=O Symmetric Stretch | 1710-1720 | Polyimide |
| Imide C-N Stretch | 1360-1380 | Polyimide |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Solid-state ¹³C-NMR)
NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, making it invaluable for the structural analysis of PMDA and its derivatives.
¹H-NMR: In the ¹H-NMR spectrum of this compound, a single resonance is observed for the two equivalent aromatic protons. This peak typically appears at approximately 8.73 ppm when dissolved in a solvent like (CD₃)₂SO. atlantis-press.com For poly(amic acid)s derived from PMDA, the formation of amide and carboxylic acid groups introduces new signals. The amide protons usually resonate around 10 ppm, and the carboxylic acid protons appear at about 13 ppm. researchgate.net The aromatic protons from both the PMDA and diamine units will also be present in the spectrum, with their chemical shifts influenced by the new electronic environment.
¹³C-NMR: The ¹³C-NMR spectrum of PMDA shows distinct signals for the different carbon atoms. The carbonyl carbons of the anhydride groups are typically found around 161.9 ppm. The aromatic carbons attached to the anhydride groups (tertiary carbons) and the other aromatic carbons (quaternary carbons) appear at approximately 137.6 ppm and 124.8 ppm, respectively. atlantis-press.com The relative intensities of these peaks can reflect the number of each type of carbon atom in the molecule. atlantis-press.com In polyimides derived from PMDA, the carbonyl carbon of the imide ring typically resonates around 165-167 ppm. tandfonline.com
Solid-state ¹³C-NMR: For insoluble PMDA-based polymers like polyimides, solid-state ¹³C-NMR is a crucial characterization technique. It provides information about the structure and morphology of the polymer in the solid state. For instance, in a network polyimide formed from PMDA and melamine (B1676169), solid-state ¹³C CP-MAS NMR can distinguish between the unreacted poly(amic acid) precursor and the final polyimide product. researchgate.net
| Nucleus | Compound Type | Chemical Shift (ppm) |
| ¹H | This compound | ~8.73 (aromatic) atlantis-press.com |
| ¹H | Poly(amic acid) | ~10 (amide), ~13 (carboxylic acid) researchgate.net |
| ¹³C | This compound | ~161.9 (carbonyl), ~137.6 (tertiary aromatic), ~124.8 (quaternary aromatic) atlantis-press.com |
| ¹³C | Polyimide | ~165-167 (imide carbonyl) tandfonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions in PMDA and its derivatives. This compound itself absorbs in the UV region. researchgate.net When PMDA acts as an electron acceptor in charge-transfer (CT) complexes, new absorption bands appear, typically at longer wavelengths (in the visible region), which are not present in the spectra of the individual donor or acceptor molecules. lucp.net The position and intensity of these CT bands provide information about the strength of the donor-acceptor interaction. For example, in a complex with anthracene (B1667546), the CT absorption and emission spectra show a red shift in the solid state compared to in solution. lucp.net In polyimides derived from PMDA, the UV-Vis absorption spectrum can be used to determine the optical band gap of the material. researchgate.net The study of two-photon absorption spectra has also been reported for PMDA-based charge-transfer complexes. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) mass spectrometry of PMDA shows a molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern can also provide structural information. High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of a molecule, which can be used to confirm its elemental formula. For instance, HRMS has been used to identify the products of reactions involving PMDA derivatives, helping to elucidate complex reaction pathways and confirm the structures of newly synthesized compounds. orientjchem.org Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that has been employed for the analysis of PMDA-based polymers and supramolecular assemblies. rsc.orgchemicalbook.com
Thermal Analysis
Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of PMDA-based materials, particularly polymers.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC studies have revealed a reversible phase transition at approximately 210 °C. acs.org This transition is associated with a change in the crystal structure to a high-temperature monoclinic phase. acs.org
In the context of polymers derived from PMDA, DSC is crucial for determining key thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm). For some polyimides based on PMDA and short-chain aliphatic diamines, a glass transition temperature may not be observed, or the melting temperature may be above the decomposition temperature. gatech.edu However, the incorporation of more flexible chains, such as longer alkyl ether segments, can lead to observable glass transitions. gatech.edu DSC has also been used to study the crystallization kinetics of polymer blends containing PMDA-modified components. For example, in recycled polyethylene (B3416737) terephthalate (B1205515) (rPET)/recycled polypropylene (B1209903) (rPP) blends, the addition of PMDA was found to influence the degree of crystallinity during non-isothermal crystallization. researchgate.net
| Material | Transition | Temperature (°C) |
| This compound | Phase Transition | ~210 acs.org |
| PMDA-based Polyimide (with flexible chains) | Glass Transition (Tg) | Varies (e.g., 54-58 °C) gatech.edu |
| β-Cyclodextrin | Melting | 99.9 and 274.8 mdpi.com |
| High Molecular Weight β-Cyclodextrin Polymer | Glass Transition (Tg) | ~418.8 mdpi.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of polymers derived from this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Polyimides synthesized from PMDA generally exhibit high thermal stability. For instance, two semi-alicyclic thermoplastic polyimide samples, PI-a and PI-b, derived from hydrogenated this compound (HPMDA), showed a one-stage thermal decomposition process. mdpi.com The temperatures at which the maximum decomposition rate occurred (Tmax) were 515.3 °C for PI-a and 512.8 °C for PI-b. mdpi.com When heated to 750 °C in a nitrogen atmosphere, both polymers retained nearly 40% of their original weight. mdpi.com Similarly, polyimides synthesized from PMDA and isomeric diaminoanthraquinones demonstrated excellent thermal stability, with the polyimide from 1,5-diaminoanthraquinone (B86024) being stable up to 500 °C in both air and nitrogen, and the isomer from 2,6-diaminoanthraquinone (B87147) being stable up to 550 °C under the same conditions. dtic.mil
The thermal decomposition onset temperature, often reported as the temperature at which 5% weight loss occurs (Td⁵), is another key parameter. Polyimide films prepared from hydrogenated PMDA and 2,2′-bis(trifluoromethyl)benzidine (TFMB) exhibit high thermal and thermo-oxidative stability. nih.gov The specific decomposition temperatures vary depending on the other monomers used in the polymerization. For example, polyimides based on PMDA and short-chain aliphatic diamines show onset decomposition temperatures ranging from 258 °C to 350 °C in nitrogen. gatech.edu
TGA is also used to study the decomposition of more complex systems, such as block copolymers. In a study of copolymers containing polyimide and poly(ɑ-methylstyrene), TGA was used to analyze the decomposition of the ɑ-methylstyrene block. uliege.be Furthermore, TGA has been utilized to investigate the thermal behavior of nanosponges prepared from PMDA and D-glucose, which showed a multi-step weight loss, leaving a carbon residue of 22-28 wt% at 800 °C in a nitrogen atmosphere. unito.itmdpi.com
Table 1: Thermal Stability Data of Various PMDA-Derived Polyimides from TGA
| Material | Decomposition Onset / Td⁵ (°C) | Maximum Decomposition Temp. (Tmax) (°C) | Residue at 750°C (wt%) | Atmosphere | Reference |
|---|---|---|---|---|---|
| PI-a (HPMDA-based) | - | 515.3 | 40.1 | Nitrogen | mdpi.com |
| PI-b (HPMDA-based) | - | 512.8 | 39.6 | Nitrogen | mdpi.com |
| Polyimide (PMDA/1,5-DAQ) | Stable to 500°C | >500 | - | Air & Nitrogen | dtic.mil |
| Polyimide (PMDA/2,6-DAQ) | Stable to 550°C | >550 | - | Air & Nitrogen | dtic.mil |
| Polyimide 4 | 258 | - | - | Nitrogen | gatech.edu |
| Polyimide 10 | 349 | - | - | Nitrogen | gatech.edu |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymeric materials, such as those derived from PMDA. It measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) as a function of temperature, providing insights into the glass transition temperature (Tg) and mechanical performance.
For polyimides derived from PMDA, the Tg is a critical parameter that dictates their upper service temperature. DMA curves of polyimide films based on PMDA and 4,4'-diaminodiphenyl ether (ODA) show a glass transition temperature of 302 °C. mdpi.com In another study, semi-alicyclic polyimides based on hydrogenated PMDA exhibited Tg values of 300.7 °C and 298.6 °C, as determined from the peaks of the tan δ plots. mdpi.com These values often correlate well with those obtained from Differential Scanning Calorimetry (DSC). mdpi.com
The chemical structure of the diamine component significantly influences the Tg of the resulting polyimide. For example, a series of polyimides prepared from ODA with different dianhydrides showed distinct glass transition temperatures, with the PMDA-based variant having the highest Tg at 302 °C, compared to 276 °C for the BTDA-based PI and 290 °C for the BPDA-based PI. mdpi.com This indicates that the rigid structure of PMDA contributes to a higher thermal stability of the polymer network. mdpi.com
DMA also reveals information about the material's modulus. The storage modulus of PI(PMDA/p-ODA) and PI(PMDA/4,4'-ODA) films has been studied as a function of temperature. researchgate.net An increase in the storage modulus observed at temperatures above 420 °C in air is attributed to thermo-oxidative crosslinking. researchgate.net The technique can also be used to assess the reinforcing effect of additives in PMDA-based composites. researchgate.net
Table 2: Glass Transition Temperatures (Tg) of PMDA-Derived Polyimides from DMA
| Polymer System | Tg (°C) | Method | Reference |
|---|---|---|---|
| PI-a (HPMDA-based) | 300.7 | Peak of tan δ | mdpi.com |
| PI-b (HPMDA-based) | 298.6 | Peak of tan δ | mdpi.com |
| PMDA-PI (with ODA) | 302 | - | mdpi.com |
| BTDA-PI (with ODA) | 276 | - | mdpi.com |
| BPDA-PI (with ODA) | 290 | - | mdpi.com |
Structural Analysis
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure, or lack thereof (amorphous nature), of materials derived from this compound. The analysis of diffraction patterns provides information on atomic arrangement, crystal lattice parameters, and phase transitions.
Many polyimides synthesized from PMDA are amorphous, as indicated by broad, featureless XRD patterns. mdpi.commdpi.com This lack of long-range order is often desirable as it can reduce melt viscosity and improve solubility. researchgate.net
However, PMDA can also form highly ordered crystalline charge-transfer (CT) complexes with electron-donating molecules. A detailed single-crystal X-ray diffraction study of the complex formed between pyrene (B120774) and this compound (PYRPMA) has been conducted over a wide temperature range (19-300 K). nih.gov At room temperature (295 K), the complex crystallizes in the monoclinic space group P2(1)/a. nih.gov Below approximately 164 K, it undergoes a second-order phase transition to the P2(1)/n space group, which involves a doubling of the c-axis. nih.gov This transition is driven by subtle intermolecular packing interactions between the pyrene and PMDA molecules. nih.gov Similarly, a 1:1 charge-transfer complex between PMDA and anthracene has been characterized by single-crystal XRD, revealing a (π-π) stacking interconnection. lucp.net
XRD is also used to characterize carbon materials produced from PMDA-based precursors. Nanosponges prepared from PMDA and glucose, when pyrolyzed, yield materials whose XRD patterns show broad peaks around 2θ values of 23° and 44°. unito.itmdpi.com These correspond to the (002) and a convolution of the (100)/(101) reflections of graphite (B72142), respectively, and are characteristic of a glassy, non-graphitic carbon structure. unito.itmdpi.com In another application, XRD patterns of palygorskite modified with PMDA showed only slight differences from the original clay, indicating the modification primarily occurred on the surface. appliedmineralogy.com
Table 3: Crystal Lattice Parameters for Pyrene-Pyromellitic Dianhydride (PYRPMA) Complex from Single-Crystal XRD nih.gov
| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
|---|---|---|---|---|---|
| 295 | 13.94 (1) | 9.34 (1) | 7.31 (1) | 93.65 (9) | P2(1)/a |
High-Resolution Transmission Electron Microscopy (HR-TEM)
High-Resolution Transmission Electron Microscopy (HR-TEM) is an imaging technique that allows for the direct visualization of the atomic structure and morphology of materials at the nanoscale. wikipedia.org It is a powerful tool for studying the fine structural details of systems derived from this compound.
HR-TEM has been instrumental in characterizing the structure of porous carbon materials derived from PMDA-based polymers. For instance, microporous carbon spheres were prepared by pyrolyzing a nanosponge obtained from the reaction of a maltodextrin (B1146171) derivative with PMDA. rsc.org HR-TEM analysis of these materials revealed a disordered, glassy carbon structure, which is responsible for their microporosity. rsc.org Similarly, HR-TEM was used to investigate pyrolyzed nanosponges made from PMDA and D-glucose, confirming their amorphous carbon structure. unito.itmdpi.com
The technique is also used to examine the morphology of composite materials. In polyimide nanocomposites containing polyhedral oligomeric silsesquioxane (POSS), HR-TEM is used for morphological studies. researchgate.net For crosslinked polyimide foams derived from PMDA, Transmission Electron Microscopy (TEM) was employed to analyze the pore sizes, which were found to have diameters up to a micrometer. uliege.be In another study, the micromorphology and configuration of catalysts synthesized using PMDA were investigated by HR-TEM. rsc.org
HR-TEM provides direct imaging of the material's structure, complementing the diffraction data from XRD. It is particularly valuable for characterizing amorphous or disordered materials where diffraction techniques provide limited information, and for visualizing the dispersion and morphology of nanocomponents within a PMDA-derived matrix.
Electrochemical Characterization
The electrochemical properties of this compound and its derivatives are critical for their application in energy storage devices, such as redox flow batteries and lithium-ion batteries, as well as in electrochemical sensors. Cyclic Voltammetry (CV) is a primary technique used for this characterization.
The CV analysis of this compound itself in an acetonitrile (B52724) solvent shows two reversible redox couples. osti.gov These correspond to two sequential one-electron transfer processes, with half-wave potentials (E₁/₂) at -0.83 V and -1.46 V (versus an Ag/Ag⁺ reference electrode). osti.gov
Derivatization of PMDA allows for the tuning of its electrochemical properties. A bipolar molecule (PDI-TEMPO), synthesized from PMDA and 4-amino-TEMPO, was designed for use in organic redox flow batteries. osti.gov CV analysis of this molecule displayed three reversible redox events with half-wave potentials at -1.72 V, -1.17 V, and +0.45 V. osti.gov The first two potentials are associated with the pyromellitic diimide (PDI) anolyte unit, while the third is from the TEMPO catholyte unit. osti.gov
These studies demonstrate that the core PMDA structure provides a robust, electrochemically active platform. Its redox potentials can be systematically modified by chemical functionalization, making it a versatile building block for advanced electrochemical materials. osti.govmdpi.com
Table 4: Redox Potentials of this compound and Its Derivatives from Cyclic Voltammetry
| Compound | Solvent/Electrolyte | Redox Potentials (E₁/₂ vs Ag/Ag⁺) | Reference |
|---|---|---|---|
| This compound | 0.1 M TBAPF₆/ACN | -0.83 V, -1.46 V | osti.gov |
| PDI-TEMPO | 0.1 M TBAPF₆/ACN | -1.72 V, -1.17 V, +0.45 V | osti.gov |
Rheological Analysis
Rheological analysis investigates the flow and deformation of materials. For systems involving this compound, this typically involves studying the viscosity and viscoelastic properties of polymer melts or solutions, which is crucial for understanding their processability.
PMDA is frequently used as a chain extender or branching agent in reactive melt processing to modify the rheological properties of polyesters like poly(ethylene terephthalate) (PET). The addition of PMDA to PET during melt blending leads to a significant increase in complex viscosity and storage modulus. researchgate.netresearchgate.net This is due to branching and chain extension reactions between the anhydride groups of PMDA and the terminal hydroxyl and carboxyl groups of PET, resulting in higher molecular weight and a more complex polymer architecture. researchgate.net The modified PET exhibits more pronounced shear-thinning (non-Newtonian) behavior. researchgate.net
The rheological behavior of thermoplastic polyimides derived from hydrogenated PMDA has also been assessed. mdpi.com These tests, performed on circular samples at a heating rate of 4 °C/min, provide information on how the viscosity changes with temperature, which is critical for defining processing windows for techniques like compression molding. mdpi.com
In a different application, a depressor additive for paraffinic crude oils was synthesized using PMDA as a starting material. westminster.ac.uk Rheological analyses of the oil treated with this additive showed a significant and sustained reduction in the effective viscosity and yield loss temperature, improving the oil's cold-flow properties. westminster.ac.uk This demonstrates the versatility of PMDA-derived structures in controlling the rheological behavior of complex fluids.
Furthermore, the rheological properties of dynamic polyamide networks synthesized from PMDA and PPG diamine chains have been studied. tue.nl These studies compare networks with different crosslinker molecules, revealing that the chemistry of the dianhydride crosslinker greatly influences the network dynamics and mechanical properties. tue.nl
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. In the context of this compound (PMDA) derived systems, it serves as a crucial tool for verifying the successful synthesis of new compounds and polymers by comparing the experimentally determined weight percentages of elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values based on the expected molecular formula. nih.govorientjchem.org This comparison confirms the stoichiometry of the reaction and the purity of the resulting material. nih.govorientjchem.org
The synthesis of novel heterocyclic compounds and polymers often begins with PMDA as a core building block. For instance, new polyimides, dipyrroles, and other complex structures have been synthesized and subsequently characterized using this method. orientjchem.orgresearchgate.netuobaghdad.edu.iq The process typically involves a thermo scientific elemental analyzer. mdpi.com
Researchers often report a close correlation between the found and calculated values, which validates the proposed chemical structures. For example, in the synthesis of a diimide from the fusion of this compound with urea, the elemental analysis provided strong evidence for the formation of the target compound. orientjchem.org Similarly, for more complex polyimides derived from hydrogenated this compound (H-PMDA), elemental analysis has been essential in confirming the structures of the synthesized polymers. nih.gov
Below is a table showcasing the comparison between calculated and found elemental compositions for various systems derived from this compound.
| Compound | Formula | Element | Calculated (%) | Found (%) | Source |
| Diimide from PMDA and Urea | C₁₀H₄N₂O₄ | C | 55.57 | 55.60 | orientjchem.org |
| H | 1.87 | 1.77 | orientjchem.org | ||
| N | 12.96 | 13.03 | orientjchem.org | ||
| H-PMDA-based Polyimide (AB-pTOL) | C₂₆H₂₂O₃N₄ | C | 71.22 | 71.21 | nih.gov |
| H | 5.06 | 5.26 | nih.gov | ||
| N | 12.78 | 12.62 | nih.gov | ||
| H-PMDA-based Polyimide (M-DABA derived) | C₁₄H₁₅O₂N₃ | C | 65.35 | 65.23 | nih.gov |
| H | 5.88 | 5.93 | nih.gov | ||
| N | 16.33 | 16.28 | nih.gov | ||
| H-PMDA-based Polyimide (AMB-pBP) | C₂₈H₂₆O₂N₄ | C | 74.65 | 74.44 | nih.gov |
| H | 5.82 | 5.99 | nih.gov | ||
| N | 12.44 | 12.38 | nih.gov |
Porosity Measurements
Porosity is a key characteristic of many materials derived from this compound, particularly those designed for applications in gas adsorption, separation, and catalysis. mdpi.comrsc.org Techniques for measuring porosity provide critical data on surface area, pore volume, and pore size distribution, which dictate the material's performance. mdpi.comrsc.org The IUPAC classifies pores by their diameter: micropores (<2 nm), mesopores (2–50 nm), and macropores (>50 nm). mdpi.comrsc.org
Nitrogen (N₂) adsorption/desorption analysis at 77 K is the most common method for characterizing the porous texture of these materials. mdpi.comrsc.org Samples are typically outgassed at high temperatures (e.g., 400 °C) before analysis to remove any adsorbed species. mdpi.com
The resulting isotherms provide a wealth of information:
Surface Area : The Brunauer–Emmett–Teller (BET) method is widely used to calculate the specific surface area (SBET). mdpi.comrsc.org The Langmuir model (SLangmuir) is also sometimes applied. mdpi.com
Pore Volume : The total pore volume (VTOT) is often determined from the amount of nitrogen adsorbed at a relative pressure (p/p₀) close to unity, such as 0.98. mdpi.com
For example, porous carbons, often called nanosponges, can be created by crosslinking PMDA with carbohydrates like D-glucose or maltodextrins, followed by pyrolysis. mdpi.comrsc.org The porosity of these carbons can be tuned, although studies have shown that for PMDA/glucose-derived carbons, the initial molar ratio of the precursors does not significantly correlate with the final porous texture after pyrolysis at 800 °C. mdpi.com Another example is the synthesis of triazine-containing polyimide-based covalent organic frameworks (TP-COFs) from PMDA and melamine, which exhibit unique porous structures. rsc.org Pyrolyzing these COFs can further enhance their surface area. rsc.org
Research findings on the porosity of various PMDA-derived systems are summarized in the table below.
| Material | SBET (m²/g) | SLangmuir (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Source |
| TP-COF (from PMDA and Melamine) | 312.6 | - | 0.25 | 1.8 | rsc.org |
| TP-COF pyrolyzed at 600 °C (TP-COF-C600) | 516.7 | - | - | - | rsc.org |
| TP-COF pyrolyzed at 700 °C (TP-COF-C700) | 672.2 | - | - | - | rsc.org |
| TP-COF pyrolyzed at 800 °C (TP-COF-C800) | 628.2 | - | - | - | rsc.org |
| Pyrolyzed PMDA/GLU Nanosponge (Char1.5) | 550 | 700 | 0.26 | - | mdpi.com |
| Pyrolyzed PMDA/GLU Nanosponge (Char2) | 590 | 750 | 0.28 | - | mdpi.com |
| Pyrolyzed PMDA/GLU Nanosponge (Char2.5) | 600 | 760 | 0.29 | - | mdpi.com |
| Pyrolyzed PMDA/GLU Nanosponge (Char3) | 560 | 710 | 0.27 | - | mdpi.com |
| Carbon from Kleptose Linecaps®/PMDA (C-LNS) | 684 | - | 0.16 | 0.5 - 1.7 | rsc.org |
Emerging Research Frontiers and Novel Applications of Pyromellitic Dianhydride
Energy Storage Technologies
The demand for efficient and sustainable energy storage systems has driven research into novel electrode materials. Organic compounds, including derivatives of pyromellitic dianhydride, are gaining attention as potential alternatives to conventional inorganic materials used in batteries, owing to their structural diversity, low cost, and environmental friendliness. researchgate.netresearchgate.net
Anode Materials for Lithium-ion Batteries
This compound is being investigated as a high-performance anode material for the next generation of lithium-ion batteries (LIBs). researchgate.netlbl.gov As an alternative to traditional materials, organic electrodes aim to strike a balance between high capacity, high-rate capability, and long cycle life. researchgate.netlbl.gov Research has shown that PMDA anodes can deliver a remarkable reversible capacity. researchgate.netlbl.gov For instance, a PMDA anode was reported to deliver a capacity of 1472.2 mAh g⁻¹ at a current of 30 mA g⁻¹. researchgate.netlbl.gov
The material also demonstrates excellent rate capability, retaining a significant portion of its capacity even at extremely high currents. researchgate.netlbl.gov At a current of 30 A g⁻¹, the electrode was able to retain a capacity of 562.7 mAh g⁻¹. researchgate.netlbl.gov Furthermore, these anodes exhibit impressive cycling stability, with studies showing almost no capacity loss after 500 cycles at a charge rate of 150 mA g⁻¹ and a discharge rate of 600 mA g⁻¹. researchgate.netlbl.gov This strong electrochemical performance is attributed to its excellent lithium conductivity and the formation of a stable solid electrolyte interface film on the electrode. researchgate.netlbl.gov
Table 1: Electrochemical Performance of this compound as a Lithium-Ion Battery Anode
| Performance Metric | Value | Conditions |
| Reversible Capacity | 1472.2 mAh g⁻¹ | 30 mA g⁻¹ |
| High-Rate Capacity | 562.7 mAh g⁻¹ | 30 A g⁻¹ |
| Cycle Stability | ~100% capacity retention | 500 cycles (150 mA g⁻¹ charge / 600 mA g⁻¹ discharge) |
| Capacity after 500 cycles | 878.2 mAh g⁻¹ | 150 mA g⁻¹ charge / 600 mA g⁻¹ discharge |
Data sourced from multiple studies investigating PMDA as an anode material. researchgate.netlbl.gov
Pyromellitic Diimide-Based Copolymers in Batteries
Pyromellitic diimide (PMDI), a derivative of PMDA, is a building block for organic electrode materials due to its theoretical high capacity and two-electron redox mechanism. acs.orgnih.govresearchgate.net However, a significant challenge with small molecule PMDI electrodes is their tendency to dissolve in the battery's electrolyte. acs.orgresearchgate.nethilarispublisher.com To overcome this, researchers have focused on synthesizing PMDI-based copolymers and cross-linked networks. acs.orgnih.gov
One strategy involves using direct (hetero)arylation polymerization (DHAP) to create copolymers from PMDI and comonomers like 1,4-dibromobenzene. acs.orghilarispublisher.com This method has successfully produced polymers with number-average molecular weights up to 31 kDa, which serve as stable cathode active materials in both lithium and sodium-ion batteries. acs.orghilarispublisher.com These copolymers have shown a maximum first-cycle discharge capacity of 73 mAh/g at a C/10 rate. hilarispublisher.com However, studies also indicate that PMDI is inherently less stable than other diimides like naphthalene (B1677914) diimide (NDI). nih.govresearchgate.net Comprehensive investigations have revealed that PMDI-based cathodes can undergo irreversible diimide ring opening during prolonged cycling, leading to rapid capacity loss. nih.govresearchgate.net This instability is thought to be due to the five-membered imide ring being more susceptible to reactions with nucleophiles present in the electrolyte. nih.gov
Table 2: Performance of Pyromellitic Diimide-Based Copolymers as Cathode Materials
| Polymer System | Application | Performance Highlight | Challenge |
| PMDI-co-1,4-dibromobenzene | Li/Na-ion Cathode | Max. discharge capacity of 73 mAh/g (1st cycle, C/10). hilarispublisher.com | Dissolution of active material. acs.orghilarispublisher.com |
| Cross-linked PMDI-EG | Li-ion Cathode | Higher theoretical capacity (248 mAh g⁻¹) vs. NDI. nih.gov | Undergoes irreversible diimide ring opening, leading to poor stability. nih.gov |
Data sourced from research on PMDI-based copolymers for battery applications. acs.orgnih.govhilarispublisher.com
Organic Electrode Materials for Sodium-Ion Batteries
This compound-based polyimides are also promising low-cost anode materials for sodium-ion batteries (NIBs), which are considered a sustainable alternative to LIBs due to the abundance of sodium. researchgate.netuq.edu.auuq.edu.au These polyimides possess high mechanical strength, excellent thermal stability, and a high density of electroactive functional groups. researchgate.netuq.edu.au
Synthesized via a simple hydrothermal method, these polyimides can form microflower-like morphologies consisting of interconnected nanosheets. researchgate.netuq.edu.au When tested as an anode in a NIB, this material exhibited a stable discharge capacity of 125 mAh g⁻¹ at a current density of 25 mA g⁻¹ after 100 cycles. researchgate.netuq.edu.au Even at a high current density of 2 A g⁻¹, the electrode could deliver a discharge capacity of 43 mAh g⁻¹. researchgate.netuq.edu.au The sodiation and desodiation mechanism involves a two-step enolization reaction with the reversible insertion of two sodium ions. researchgate.netuq.edu.au The majority of the capacity contribution occurs below 1.5 V, making it a suitable candidate for an organic NIB anode. researchgate.netuq.edu.au
Table 3: Electrochemical Performance of this compound-Based Polyimide Anodes in NIBs
| Performance Metric | Value | Conditions |
| Stable Discharge Capacity | 125 mAh g⁻¹ | at 100th cycle, 25 mA g⁻¹ |
| High-Rate Discharge Capacity | 43 mAh g⁻¹ | 2 A g⁻¹ |
| Operating Voltage | < 1.5 V vs. Na/Na⁺ | - |
Data sourced from studies on PMDA-based polyimide anodes for sodium-ion batteries. researchgate.netuq.edu.au
Solar Energy Conversion
This compound and its derivatives are finding applications in the development of next-generation solar cells, particularly dye-sensitized solar cells (DSSCs), by enhancing their efficiency and stability. chemicalbook.comresearchgate.net
Dye-Sensitized Solar Cell Fabrication
PMDA is utilized in several ways to improve DSSC performance. One approach involves synthesizing a supramolecular hydrogel (PMDIG) from a PMDA derivative. chemicalbook.comresearchgate.net This hydrogel can be co-assembled with polyaniline (PANI), a conducting polymer, creating a material where the PMDIG acts as an acceptor and the PANI acts as a donor. researchgate.net A xerogel of this co-assembled material exhibits increased DC conductivity and shows photocurrent rectification, and a DSSC fabricated using this hydrogel achieved a power conversion efficiency of 0.1%. chemicalbook.comresearchgate.net
Table 4: Application of this compound Derivatives in Dye-Sensitized Solar Cells
| PMDA-Based Material | Role in DSSC | Achieved Power Conversion Efficiency (η) |
| PMDIG-Polyaniline Hydrogel | Photoactive Layer | 0.1% chemicalbook.comresearchgate.net |
| Polyimide Covalent Organic Framework (PI-COF) | Photoelectrode Dopant | 9.93% (up to 10.46% with modification) researchgate.net |
| Congo Red-PMDA Polyimide | Photosensitizer | 0.04% bohrium.com |
Data sourced from research on the use of PMDA in the fabrication of dye-sensitized solar cells. chemicalbook.comresearchgate.netresearchgate.netbohrium.com
Environmental Remediation
The functional groups within this compound make it a useful building block for creating materials designed for environmental cleanup. These materials are particularly effective in adsorbing pollutants from contaminated water.
PMDA has been used to modify low-cost, abundant biomass like sugarcane bagasse to create efficient adsorbents for cationic dyes. researchgate.net This modification introduces a large number of carboxyl groups onto the surface of the bagasse, significantly enhancing its adsorption capacity. researchgate.net The modified sugarcane bagasse showed adsorption capacities of 571.4 mg/g for methylene (B1212753) blue and 377.4 mg/g for malachite green, which were 10 and 12 times higher, respectively, than the unmodified material. researchgate.net Similarly, PMDA-modified biochar, also incorporating chitosan (B1678972), has been developed as an adsorbent for removing heavy metal ions such as cadmium, copper, and lead from aqueous solutions. bohrium.com The modification increases the number of surface functional groups available for binding with the metal ions. bohrium.com
In another application, boron nitride-pyromellitic dianhydride composites have been synthesized for the removal of pollutants like rhodamine B, neutral red, and methyl orange from wastewater. chemicalbook.com These composites demonstrate high adsorption capacity and can selectively remove cationic dyes from mixtures, indicating that electrostatic interactions are a key part of the removal mechanism. chemicalbook.com Historically, contamination has been noted at industrial sites where PMDA was produced, with cleanup efforts targeting pollutants like nitrobenzene (B124822) and aniline (B41778) in soil and groundwater. epa.gov
Table 5: Adsorption Capacities of PMDA-Modified Materials for Environmental Remediation
| Adsorbent Material | Pollutant | Adsorption Capacity |
| PMDA-Modified Sugarcane Bagasse | Methylene Blue | 571.4 mg/g researchgate.net |
| PMDA-Modified Sugarcane Bagasse | Malachite Green | 377.4 mg/g researchgate.net |
| Boron Nitride-PMDA Composite | Rhodamine B | High chemicalbook.com |
| Chitosan-PMDA Modified Biochar | Cd(II), Cu(II), Pb(II) | Effective Adsorption bohrium.com |
Data sourced from studies on environmental remediation using PMDA-based materials. chemicalbook.comresearchgate.netbohrium.com
Pollutant Removal from Wastewater
The application of this compound in wastewater treatment is primarily through its use as a crosslinking agent or precursor in the synthesis of novel adsorbent materials. One notable application involves the creation of boron nitride-pyromellitic dianhydride composites. chemicalbook.com These materials have demonstrated significant capabilities in adsorbing various pollutants. For instance, a composite designated as BNPA2 has shown a high adsorption capacity for rhodamine B. nih.gov
Furthermore, this compound has been used to modify sugarcane bagasse for the selective removal of heavy metals. nih.gov In a novel process, this modified biosorbent was used in a fixed-bed column to effectively capture Lead (Pb²⁺) ions from wastewater containing a mixture of other ions such as Zn²⁺, Cd²⁺, Ca²⁺, K⁺, and Na⁺. nih.gov The process allowed for the selective adsorption of lead, which could then be recovered, showcasing a promising method for both remediation and resource recovery. nih.gov
Research has also explored the use of boron carbon nitride–this compound (BCNPA) composites for the removal of tetracycline (B611298) (TC) from water. rsc.org These composites not only adsorb the pollutant but also facilitate its photodegradation. rsc.org
Adsorption and Photo-Degradation Capabilities
Composites synthesized using this compound exhibit significant adsorption and photo-degradation capabilities, making them effective for removing a range of aromatic pollutants. Boron nitride-pyromellitic dianhydride (BNPA) composites, for example, have been successfully synthesized and tested for their environmental applications. nih.gov
The BNPA2 composite, in particular, has demonstrated a notable adsorption capacity of 65.1 mg/g for rhodamine B (RhB) and shows excellent photo-removal efficiency for RhB under visible light irradiation. nih.gov Its capabilities extend to other pollutants, including neutral red (NR), methyl orange (MO), the antibiotic tetracycline (TC), and the herbicide atrazine (B1667683) (AT). nih.gov The primary mechanism for the photo-removal of these pollutants is attributed to the action of superoxide (B77818) ions (O₂⁻). chemicalbook.comnih.gov
The efficiency of pollutant removal is influenced by electrostatic interactions. The BNPA2 composite has a negative surface, leading to a higher photo-removal efficiency for cationic dyes like RhB and NR compared to the anionic dye MO. nih.gov Interestingly, when mixed with cationic dyes, the removal efficiency of the anionic MO by BNPA2 also increases. nih.gov A key advantage of this material is its ability to be regenerated using visible light, making it a potentially sustainable solution for water treatment. nih.gov
Table 1: Adsorption and Photo-removal Capabilities of BNPA2 Composite
| Pollutant | Type | Adsorption Capacity (mg/g) | Photo-removal under Visible Light | Key Mechanism |
|---|---|---|---|---|
| Rhodamine B (RhB) | Cationic Dye | 65.1 | Effective | Superoxide ions (O₂⁻), Electrostatic interaction |
| Neutral Red (NR) | Cationic Dye | Adsorbable | Effective | Superoxide ions (O₂⁻), Electrostatic interaction |
| Methyl Orange (MO) | Anionic Dye | Adsorbable | Lower efficiency than cationic dyes | Superoxide ions (O₂⁻), Electrostatic interaction |
| Tetracycline (TC) | Antibiotic | Adsorbable | Degradable | Superoxide ions (O₂⁻) |
| Atrazine (AT) | Herbicide | Adsorbable | Degradable | Superoxide ions (O₂⁻) |
Biomedical Materials
This compound serves as a crucial crosslinking agent in the development of advanced biomedical materials. Its reactivity allows for the synthesis of complex polymers with tailored properties for applications such as drug delivery and tissue engineering.
Amino β-Cyclodextrin-Based Polymers
New water-soluble polymers with potential biomedical applications have been synthesized by reacting amino β-cyclodextrin derivatives with this compound. nih.govdntb.gov.ua This process involves the polymerization of amino-β-cyclodextrins, where this compound acts as a crosslinking agent. mdpi.com The resulting polymers are polyampholytes, possessing both acidic and basic functional groups. mdpi.com
These polymers can be purified and separated by size using techniques like ultrafiltration. nih.govmdpi.com A significant development in this area is the ability to create nanospheres by encapsulating the amino β-cyclodextrin polymer with chitosan in an acidic environment. nih.govmdpi.com This marks a novel approach to forming polymeric cyclodextrin-based nanoparticles. nih.gov The formation and structure of these polymers and nanospheres have been confirmed using various analytical techniques, including Scanning Electron Microscopy (SEM), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov These cyclodextrin-based polymers, often referred to as nanosponges, are being explored for their ability to form inclusion complexes with drugs, which can enhance stability, selectivity, and allow for controlled release in therapeutic applications. mdpi.com
pH and Enzyme-Triggered Hydrogel Systems
This compound is instrumental in creating "smart" hydrogels that respond to specific physiological cues, such as pH and enzymes. These hydrogels are synthesized by crosslinking biocompatible polymers like inulin (B196767) with this compound in a straightforward one-pot synthesis. researchgate.netscispace.com This esterification reaction not only forms the hydrogel network but also introduces carboxylic acid groups into the structure. researchgate.netscispace.com
These carboxylic acid groups are key to the hydrogel's pH-responsive behavior. researchgate.net The degree of swelling of the hydrogel is dependent on the pH of the surrounding environment. researchgate.netscispace.com In acidic conditions (e.g., pH 1.2), the swelling is significantly reduced, while in more neutral or alkaline conditions (e.g., pH 7.4), the hydrogels exhibit excellent swelling. researchgate.net This property is particularly valuable for applications like colon-specific drug delivery, where the hydrogel can protect a drug from the acidic environment of the stomach and release it in the higher pH of the colon. researchgate.net The swelling behavior is also inversely proportional to the cross-linking density, which can be controlled by varying the concentration of this compound used in the synthesis. researchgate.netscispace.com
Table 2: pH-Dependent Swelling of Inulin-Pyromellitic Dianhydride Hydrogels
| pH Condition | Swelling Behavior | Rationale | Potential Application |
|---|---|---|---|
| Low pH (e.g., 1.2) | Significantly reduced swelling | Carboxylic acid groups are protonated, reducing electrostatic repulsion and water uptake. | Protection of drugs in the stomach. |
| Neutral/Alkaline pH (e.g., 7.4) | High degree of swelling | Carboxylic acid groups are deprotonated, leading to electrostatic repulsion and increased water absorption. | Targeted drug release in the colon. |
Future Directions and Research Perspectives
Development of Sustainable Synthetic Routes for Pyromellitic Dianhydride
The traditional synthesis of this compound relies on petroleum-based feedstocks, such as durene. dianhydrides.com The environmental impact and price volatility of these starting materials are driving research into more sustainable and greener synthetic pathways. dianhydrides.com
A significant area of research is the development of bio-based routes to PMDA and its isomers. For instance, researchers have successfully synthesized mellophanic dianhydride (MEDA), an isomer of PMDA, from biosourced 1,2,3,4-benzene tetracarboxylic derivatives. acs.orgunimi.it This bio-based MEDA has been demonstrated as a viable chain extender for recycled poly(ethylene terephthalate) (R-PET), showing comparable performance to conventional oil-based PMDA. acs.orgunimi.it The process starts from galactaric acid, a derivative of agricultural waste, which is converted through a multi-step protocol into MEDA. acs.orgunimi.it Another sustainable approach involves the synthesis of pyromellitic acid (PMA), the precursor to PMDA, from lignocellulose-derived pinacol (B44631) and diethyl maleate. researchgate.net
Beyond bio-based feedstocks, research is also focused on improving the efficiency and environmental footprint of existing chemical processes. This includes the development of novel catalytic systems. For example, a Ni–Mo/ZrO2 catalyst has been used for the oxidative synthesis of PMDA from 1,2,4-trimethylbenzene (B165218) and dichloroethane, achieving a high yield of approximately 73.7%. rsc.org Another approach involves the aerobic oxidation of bis(chloromethyl)xylenes using a VO(acac)2/Cu(2-Eth)2/DABCO catalyst in an ionic liquid, which offers an efficient and more economical route to PMDA. arkat-usa.orgresearchgate.net These methods aim to reduce the reliance on harsh reaction conditions and hazardous reagents associated with classical liquid-phase oxidation methods. arkat-usa.org
Tailoring Polymer Architectures for Specific Performance Demands
The versatility of this compound as a monomer allows for the synthesis of a wide array of polyimides with tunable properties. By carefully selecting the diamine comonomer, researchers can precisely tailor the polymer architecture to meet specific performance requirements for various applications.
The structure of the diamine plays a crucial role in determining the final properties of the PMDA-based polyimide. For instance, the use of rigid, rod-like diamines or diamines with multiple p-oxyphenylene units tends to result in polyimides with a higher crystalline tendency. researchgate.netscholaris.ca Conversely, incorporating m- or o-phenylene units into the polymer backbone generally leads to a decrease in the glass transition temperature (Tg). researchgate.netscholaris.ca The introduction of pendant groups on the polymer backbone can either decrease or increase the Tg, depending on the nature of the pendant group. researchgate.netscholaris.ca
This ability to tailor polymer properties is being exploited to develop materials for specific applications. For example, by reacting PMDA with various short-chain aliphatic diamines, researchers have synthesized polyimides with high imide density and dielectric constants ranging from 3.96 to 6.57, making them suitable for high-energy density capacitors. gatech.edu For applications requiring high modulus and thermal stability, such as in microelectronics, polyimides derived from PMDA and p-phenylenediamine (B122844) (PDA) are of interest. While the parent PMDA-PDA polyimide is often brittle, the incorporation of short side groups like methyl, methoxy, or trifluoromethyl into the PDA unit can improve its processability without significantly compromising its high modulus. kpi.ua
Furthermore, the creation of copolyimides by introducing a second dianhydride or diamine allows for even finer control over the material's properties. This strategy is used to balance properties like processability, thermal expansion, and mechanical strength. mdpi.com
Exploration of this compound in Advanced Functional Devices
The unique properties of this compound-based materials, particularly their thermal stability and electronic characteristics, make them promising candidates for a range of advanced functional devices. Research in this area is focused on leveraging these properties for applications in electronics, optoelectronics, and energy storage.
In the realm of electronics, PMDA-based polyimides are well-established for their use as dielectric layers and passivation coatings. kpi.ua Future research is aimed at enhancing their performance in flexible electronic applications. bohrium.com For instance, bio-based polyimides derived from PMDA and a bioderived diamine have shown high thermal stability and suitable properties for use as substrates and dielectrics in flexible organic field-effect transistors (OFETs). bohrium.com
The optical properties of PMDA-based polyimides are also being explored for optoelectronic devices. While traditional aromatic polyimides often suffer from fluorescence quenching, the development of semi-aromatic polyimides using PMDA derivatives can lead to materials with significant photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net
In the field of energy storage, PMDA-based materials are showing promise as electrodes for next-generation batteries. PMDA-based polyimide has been identified as a promising anode material for organic sodium-ion batteries, exhibiting a high reversible capacity. uq.edu.au Furthermore, carbon nanofiber membranes derived from PMDA/ODA polyimide have been fabricated for use as free-standing and flexible anodes in lithium-ion batteries, demonstrating excellent cycle performance and rate capability. rsc.orgbohrium.com Covalent organic frameworks (COFs) synthesized from PMDA and phthalocyanine (B1677752) derivatives are also being investigated as high-capacity anode materials for lithium-ion batteries. researchgate.net
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental techniques is becoming increasingly crucial in accelerating the design and development of new materials based on this compound. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide valuable insights into reaction mechanisms, electronic structures, and structure-property relationships that can guide experimental work.
DFT calculations have been employed to investigate the reaction mechanisms of PMDA synthesis, providing a theoretical basis for optimizing reaction conditions. rsc.orgresearchgate.net For instance, DFT has been used to study the electronic structure of the PMDA anion, helping to interpret experimental absorption and resonance Raman spectra. science.gov In the context of polyimides, DFT calculations are used to predict dielectric constants, which show a close relationship with experimental measurements, thereby aiding in the design of materials for electronic applications. gatech.edu
Molecular dynamics simulations are utilized to understand the conformation and interactions of polymer chains. For example, MD simulations have been used to investigate the conformation of poly(this compound-p-phenylene diamine) (PPDD) monomers, providing insights into their role as directional templates for the synthesis of anisotropic silver nanoparticles. researchgate.net
The integration of these computational approaches with experimental validation allows for a more efficient exploration of the vast chemical space of PMDA-based materials. nih.govfrontiersin.org This combined approach enables researchers to pre-screen potential candidates, predict their properties, and then synthesize and characterize the most promising materials, ultimately saving time and resources. bohrium.comfrontiersin.org
Addressing Scalability and Industrial Implementation Challenges
While research continues to unveil new possibilities for this compound, its successful translation to industrial applications hinges on addressing challenges related to scalability, cost-effectiveness, and supply chain stability. The manufacturing landscape for PMDA has seen a significant shift, with China emerging as the dominant producer. dianhydrides.com This has led to increased market volatility, with fluctuations in the price of raw materials like durene impacting the cost and availability of PMDA. dianhydrides.com
To mitigate these challenges, there is a growing need for robust and cost-effective manufacturing processes. Research into alternative synthetic routes, as discussed in section 10.1, is crucial for diversifying the feedstock base and reducing reliance on petroleum-derived materials. arkat-usa.orggoogle.com The development of continuous production processes, such as the gas-phase oxidation of alkylated benzaldehydes, offers advantages over batch processes, including the use of less expensive reactor materials and the potential for higher selectivity. google.com
Furthermore, ensuring a secure and reliable supply chain is paramount for industrial consumers of PMDA. The market volatility has highlighted the risks of single-sourcing, prompting many companies to qualify and source from multiple suppliers to leverage both pricing and availability. dianhydrides.com Trading companies are also playing a role in buffering these sourcing challenges by offering services such as importation, custom packaging, and maintaining safety stocks. dianhydrides.com
For new PMDA-based materials and applications to be commercially viable, the scalability of their production processes must be considered from the early stages of research and development. Collaboration between academia and industry is essential to bridge the gap between laboratory-scale innovations and large-scale industrial production. pmda.go.jp
Q & A
Q. How can the molecular structure of pyromellitic dianhydride (PMDA) be experimentally validated?
PMDA’s structure is confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify characteristic anhydride peaks (e.g., C=O stretching at ~1850 cm⁻¹ and ~1770 cm⁻¹) and Raman spectroscopy to detect vibrational modes under varying pressures . X-ray crystallography provides precise bond lengths and angles, while nuclear magnetic resonance (NMR) spectroscopy resolves proton environments in derivatives .
Q. What methods are used to determine the thermodynamic properties of PMDA, such as enthalpy of formation?
Reaction calorimetry is employed to measure enthalpy changes during PMDA synthesis or anhydridization. For example, studies using differential scanning calorimetry (DSC) quantify exothermic peaks during polymerization . NIST-compiled thermochemistry data (e.g., Mullayanov et al., 1967) report standard enthalpies of formation via combustion calorimetry, validated against gas-phase ion energetics .
Q. How does PMDA behave under high-pressure conditions, and what experimental approaches detect structural phase transitions?
High-pressure Raman spectroscopy reveals phase transitions at 2 GPa , characterized by shifts in ring deformation (600–800 cm⁻¹) and C=O stretching modes. X-ray diffraction under pressure confirms lattice compression and symmetry changes in crystalline PMDA .
Advanced Research Questions
Q. What methodologies optimize PMDA-based polyimide synthesis while minimizing side reactions?
Solvent-free reactive extrusion eliminates solvent-induced side products and enhances imidization efficiency. Kinetic studies using in situ ¹³C NMR track the conversion of PMDA and diamines to polyamic acid intermediates, while DSC monitors glass transition temperatures (Tg) to assess crosslinking completeness . Stoichiometric control (e.g., diamine:PMDA molar ratios) prevents unreacted monomers, as shown in polyimide laminates for flexible circuits .
Q. How do PMDA-derived polyimides achieve low thermal expansion coefficients, and what structural factors influence this property?
Polyimides synthesized from PMDA and rigid diamines (e.g., p-phenylenediamine) exhibit linear molecular skeletons, reducing thermal expansion. Thermomechanical analysis (TMA) and dynamic mechanical analysis (DMA) correlate backbone rigidity with coefficients as low as 5–10 ppm/K . Comparative studies using 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) highlight PMDA’s superior symmetry in minimizing chain mobility .
Q. How can researchers resolve contradictions in reported thermal stability data for PMDA-based composites?
Discrepancies arise from varying curing protocols or impurities. Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (e.g., ~500°C for PMDA/ODA polyimides). Cross-validation using elemental analysis and FTIR ensures purity, while controlled studies replicate synthesis conditions (e.g., 4,4'-oxydianiline vs. flexible diamines) .
Q. What strategies mitigate occupational health risks associated with PMDA exposure in laboratory settings?
PMDA’s reactivity with moisture forms pyromellitic acid, a known asthmagen. Toxicological assessments recommend glove-box handling and real-time air monitoring to limit exposure. Studies by Milene Top Madsen link PMDA to occupational asthma, prompting protocols for respiratory protection and ventilation .
Emerging Research Directions
Q. How do stereoisomeric modifications of PMDA impact polyimide optical and mechanical properties?
Hydrogenated PMDA stereoisomers (e.g., 1S,2R,4S,5R-HPMDA) reduce polyimide crystallinity, enhancing optical transparency. UV-Vis spectroscopy shows >85% transmittance at 450 nm, while tensile testing reveals improved flexibility (Young’s modulus ~2.5 GPa) compared to unmodified PMDA .
Q. What advanced characterization techniques elucidate PMDA’s role in hybrid composite materials?
Synchrotron-based X-ray absorption spectroscopy (XAS) probes PMDA’s coordination in metal-organic frameworks (MOFs). Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps PMDA distribution in epoxy composites, correlating dispersion homogeneity with mechanical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
